molecular formula C13H28O2 B8598084 9-tert-Butoxynonan-1-ol CAS No. 114340-46-4

9-tert-Butoxynonan-1-ol

Cat. No.: B8598084
CAS No.: 114340-46-4
M. Wt: 216.36 g/mol
InChI Key: IZXGQILPHIBIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-tert-Butoxynonan-1-ol is a useful research compound. Its molecular formula is C13H28O2 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-tert-Butoxynonan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-tert-Butoxynonan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114340-46-4

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

9-[(2-methylpropan-2-yl)oxy]nonan-1-ol

InChI

InChI=1S/C13H28O2/c1-13(2,3)15-12-10-8-6-4-5-7-9-11-14/h14H,4-12H2,1-3H3

InChI Key

IZXGQILPHIBIBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCCCCO

Origin of Product

United States

Foundational & Exploratory

9-tert-Butoxynonan-1-ol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 9-tert-Butoxynonan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 9-tert-Butoxynonan-1-ol, a valuable bifunctional molecule featuring a primary alcohol and a sterically hindered tert-butyl ether on a nine-carbon aliphatic chain. Such molecules are of significant interest as advanced intermediates in drug development, materials science, and the synthesis of complex molecular architectures. This document details two primary synthetic routes: the selective mono-O-tert-butylation of 1,9-nonanediol and a multi-step approach via the Williamson ether synthesis. The guide offers a deep dive into the causality behind experimental choices, provides validated, step-by-step protocols, and presents a comparative analysis of the methodologies. All claims are substantiated with citations to authoritative literature, ensuring scientific integrity and trustworthiness.

Introduction: The Strategic Importance of 9-tert-Butoxynonan-1-ol

9-tert-Butoxynonan-1-ol is a linear C9 alpha,omega-functionalized alkane. Its utility stems from its orthogonal functionalities: a reactive primary hydroxyl group amenable to a wide range of transformations (e.g., oxidation, esterification, etherification) and a chemically robust tert-butyl ether, which serves as a stable protecting group under many conditions, particularly basic and nucleophilic environments.[1] This structural motif makes it an ideal building block or linker in multi-step organic synthesis where precise, sequential functionalization is paramount.

Key Synthetic Challenge: The core challenge in synthesizing 9-tert-Butoxynonan-1-ol lies in achieving selective mono-functionalization of a symmetrical precursor, 1,9-nonanediol. Differentiating between two chemically identical primary hydroxyl groups requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-ether byproduct and recover unreacted starting material.

Core Synthetic Strategy: Selective Mono-O-tert-Butylation of 1,9-Nonanediol

The most direct and atom-economical approach to 9-tert-Butoxynonan-1-ol is the direct, selective protection of one hydroxyl group in 1,9-nonanediol. This strategy leverages the principles of protecting group chemistry, where a temporary "mask" is applied to a functional group to prevent it from reacting while another part of the molecule is modified.[2]

Mechanistic Principle: Acid-Catalyzed Alkene Addition

The formation of tert-butyl ethers from alcohols is commonly achieved through the acid-catalyzed addition of isobutene. The mechanism involves the protonation of isobutene to form the stable tert-butyl cation, which is then trapped by the nucleophilic hydroxyl group of the alcohol.

Caption: Acid-catalyzed formation of a tert-butyl ether.

Experimental Protocol: tert-Butylation using a Modern Catalytic System

Recent advancements have introduced safer and more efficient methods than using gaseous isobutene and strong mineral acids. A notable method involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (t-BuOAc) serving as both the tert-butyl source and solvent.[3][4] This approach offers high yields and avoids many of the hazards of conventional methods.[3]

Materials:

  • 1,9-Nonanediol (1.0 eq)

  • tert-Butyl acetate (solvent and reagent)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.05 eq, 5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1,9-nonanediol (1.0 eq) in tert-butyl acetate (approx. 0.5 M concentration), add a catalytic amount of Tf₂NH (0.05 eq).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the formation of the mono-ether product. Causality Note: Using a 1:1 stoichiometry of diol to a tert-butylating agent would theoretically favor mono-substitution, but in this protocol, the tert-butyl source is also the solvent. The key to selectivity is careful reaction time monitoring to stop the reaction before significant di-substitution occurs.

  • Quenching: Once the desired conversion is achieved, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material, a mixture of starting diol, mono-ether, and di-ether, is purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective, as the polarity difference between the three components is significant.

Alternative Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[5][6] While a valid route, it is less direct for this target molecule as it requires the synthesis of a functionalized haloalkane precursor.

Critique of the Reverse Approach: A common pitfall is to consider the reaction between a nonanediol-derived alkoxide and a tert-butyl halide (e.g., tert-butyl chloride). Due to the extreme steric hindrance of the tertiary halide, this pathway overwhelmingly favors an E2 elimination reaction, yielding isobutene rather than the desired ether product.[7]

Viable Retrosynthetic Pathway

A workable Williamson synthesis must involve the tert-butoxide as the nucleophile and a nonane derivative with a primary leaving group as the electrophile.

G Target 9-tert-Butoxynonan-1-ol Intermediate1 Sodium tert-butoxide Target->Intermediate1 Williamson Ether Synthesis Intermediate2 9-Bromononan-1-ol (Protected) Target->Intermediate2 Precursor1 tert-Butanol Intermediate1->Precursor1 Deprotonation (e.g., NaH) Precursor2 1,9-Nonanediol Intermediate2->Precursor2 Protection & Halogenation

Caption: Retrosynthetic analysis via Williamson ether synthesis.

Experimental Protocol (Multi-Step)

This synthesis is presented as a three-stage process: protection, halogenation, and etherification.

Stage 1: Mono-protection of 1,9-Nonanediol

  • Protect one of the hydroxyls of 1,9-nonanediol with a suitable protecting group (PG) that is stable to the subsequent halogenation and Williamson conditions (e.g., a silyl ether like TBDMS or an acetal). This step itself faces the same selectivity challenge as the direct tert-butylation route.

Stage 2: Halogenation of the Free Alcohol

  • Convert the remaining free hydroxyl group of the mono-protected diol into a good leaving group, typically a bromide, using a reagent like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or phosphorus tribromide (PBr₃). Purify the resulting halo-alcohol derivative.

Stage 3: Williamson Ether Synthesis

  • Alkoxide Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare sodium tert-butoxide by reacting tert-butanol with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF.[8] Safety Note: NaH is highly reactive and flammable; handle with extreme care.

  • Sₙ2 Reaction: Add the purified bromo-nonanol derivative (from Stage 2) to the freshly prepared sodium tert-butoxide solution.[8] The reaction may require gentle heating to proceed at a reasonable rate.[8] Monitor by TLC.

  • Deprotection & Workup: After the reaction is complete, perform an appropriate workup to quench the reaction and remove the protecting group (e.g., with acid for an acetal or fluoride for a silyl ether).

  • Purification: Purify the final product, 9-tert-Butoxynonan-1-ol, using extraction and column chromatography as described in Protocol 2.2.

Comparative Analysis of Synthetic Routes

CriterionRoute 1: Selective tert-Butylation Route 2: Williamson Synthesis
Overall Yield Potentially higher, dependent on chromatographic separation efficiency.Generally lower due to the multi-step nature and potential losses at each stage.
Atom Economy High. Fewer steps and reagents.Lower. Involves protecting groups and halogenating agents that are not incorporated into the final product.
Simplicity High. A one-pot reaction followed by purification.Low. Requires at least three distinct synthetic operations (protect, halogenate, substitute).
Scalability More favorable. Fewer steps make process control easier.Less favorable. Multi-step sequences are often more challenging to scale up.
Key Challenge Achieving good selectivity and efficient chromatographic separation of products.Managing three separate reactions and purifications effectively.

Product Characterization and Quality Control

The identity and purity of the synthesized 9-tert-Butoxynonan-1-ol should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the tert-butyl group (a sharp singlet at ~1.2 ppm, 9H), the methylene group adjacent to the ether oxygen (-CH₂-O-tBu, a triplet at ~3.4 ppm, 2H), the methylene group adjacent to the hydroxyl group (-CH₂-OH, a triplet at ~3.6 ppm, 2H), and a broad singlet for the hydroxyl proton (-OH).

  • ¹³C NMR: Distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the nine unique carbons of the nonane chain.

  • Infrared (IR) Spectroscopy: A prominent, broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.[9] Strong C-O stretching bands for the ether and alcohol will also be present around 1100 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Safety and Handling

  • 1,9-Nonanediol: May cause skin and eye irritation.[10]

  • Strong Acids/Catalysts (Tf₂NH, H₂SO₄): Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.

  • Solvents (THF, DCM, EtOAc): Flammable and volatile. Use in a well-ventilated area or fume hood.

Conclusion

The synthesis of 9-tert-Butoxynonan-1-ol is most efficiently achieved through the selective mono-O-tert-butylation of 1,9-nonanediol. Modern catalytic methods using reagents like Tf₂NH offer a powerful, high-yield, and procedurally simple alternative to traditional acid-catalyzed isobutene addition. While the Williamson ether synthesis provides a classic and mechanistically instructive route, its multi-step nature makes it less efficient for this specific target. The choice of method will ultimately depend on the scale of the synthesis, available reagents, and the desired level of purity. For drug development and research applications where efficiency and scalability are critical, the direct catalytic approach is demonstrably superior.

References

  • Filo. (2025, August 1). What is the best choice for the preparation of tert-butyl methyl ether, a.. Retrieved from Filo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFiucurYdmc_KBBmhGLj_8q_5zYzRdqwq5VPEEy2VwbiozdbggsvsdJaRStkNe0exMz_GkEE5CU2E8wiY6VASmEBFk-GnfRMqgKTicasJtejsNbaIhLAQNjXOzEna_1qlHcLk1O-gJKrgMVW0sATwfuTuAWLBRdq12tPiRjEsg02AiezXSxJ_PZD7e1TjRfhsDoets7AWBUsoI59ztgixbiydWt0bNtv1EwcMj5BzzzYh9krzdGSOJwk63UIKuhFM=]
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from Francis Academic Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzsIYZwNw-mnXpjXgJpsIHH3VEehiWWeKWCNfwFSKj6feMbKEiFSfXPMHArGDrwFMMt-4N1BjaDI0bb7vjYqCbnWOPAB9aCO9XEOkIFyVkmx018e97KhzcctNFNow7tpT-pWCBSA4lQl2NdNLT8tg=]
  • Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjY0xGCmA4yOLTIX8nvj_bBHeTSEbKgANTpd1pVrtCzoFz3uxNPZRuDxPtT_36uL3UnWaybZ7wzu5EjlBvgHLj9992rAeo6eJU4Y2mF1ss1eBtT8a03YEgdik9iE7acBb0GfqvW2Y=]
  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSM0OAGH2phI-4OgD2xazYB6oCWR0xdL6tww6wGf9ZZiHb3cJzaK3aE6l1YIDRe7e3gss1TBclFBX8SzHHxC-jYDpf-kTrYLPG4hZUrubjEklGbA9ztAKJfdwM_2bz3hcIYqVK3NhXosFFLdTY3J4S8FU=]
  • Wikipedia. Williamson ether synthesis. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhgUF0ISTenFgmjBBdjVbPm6MfTdVay33vcYC6abuhztG9_v1xPDKWTmffHN2LuHm_9Uu9kunygj5elh0okenvpK0ALErlYSsSGDDgx0SP3GPu5nMsfp_pb37hWbd5x9-6sQh2DLifhfCleY6RWYijV3Km]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyZbF_gKTOfGBbic1xjLSovlJvxaAi9Wpv_szj4Buxm-WGXAVmr3lwGkWPyrtxhqN9IwCeRqW_VlUhvRFn-qSCCDN5Zk0v1i0IGA2yEmvfgPSp2o3O_pEQjccMSttRICs-6UCGjO4OxoPl88zeouVhznMfRdIpSh0jEAj1gPVRI5LZ1VmF2usAk6FWBA==]
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from Lumen Learning. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYK7mLeVOkCLzlF3koAfOJCQ5VJLqnajBr712d7GdI3c4yjZzU_1IfpPlWSuzccbbsJvYG85RQoq9q9pDxPziprs7EWeBYofygoqP4na01ylmfN0C9IaAhrPJ5WhO39a0cfWXdjiNwEF0DRjCfqDro2ejHCsKAW7piNBn81JMIzti-F4hO1YRucGtWFK8rPI6ZI6ngSJsc_JbDGQmPOWwxSnM=]
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsiXXH79x1SJOHKpSKFVVBwnTfMHiECrOxlq7NkR64ZpAGDuPjWmtk17RJtoiOPpLcQT3O6DKTD04psbqnQ8QaT8tyH12_7eMxZSd92jh4lPjZvUDbVJhfLVnfaZowBNaZXmy5r9-YUsUEXXbuFgFkWzYEOw==]
  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from Chem-Station. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFklK8-7YeV7bqOvbFqVfITss6hXEQDmjWC8PzDm8Pk1GkceajYlQmIKTpEoyr_Wbvk6-tyG1Rm56dwBPRe6xBTP8QnSXrRExxhl2XYQM7GRG0yLw5g9fHuElUd9_dh5AVJwNNqP5cpCLHdFIPiGjgilsKc_XErzpaVDFgFlu9AAP_A_YMg]
  • PubChem. 1,9-Nonanediol. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG7xeu7E03TTKemrjq7TuxZuV7hdLBH0VuMwLWFnLj5SmpcofW_4Tpv_eUhF4NNMn0khWtSCYnEVRDDvB0WUTnNtTqy6J0aPd2EbLO5nkG5aCzM5-zrnvr_47SfXaZOrS8eqJ8GsTg-kHNlZ1DktaNp0uS]
  • Thieme Chemistry. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from Thieme Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdIX0BHKSMNeVxiDnp2x8ZQd9AKfBnGTgc5XbEezrVtoIAS8DZ8HKc0gIfi7Na6kLn0dtE97sXX5wLGhYO-Vz4QjQMHXAmPthuByEu2iqiAddjMR0xkH6itKzilQlmNaR_wfmYrwyCTLBOzlqXA9Lpofdo1iTMapgc9Tnkh-8DlJbSTikjBZio]
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from KPU Pressbooks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX6BlaR8Z64jgX6MUzpChgvRlJEXGG552jGyjjJlX8NW5kip3vjxX6j2_Wj4JZW4qjsJ2_y_pYGDeOjcmDNT9h_0ejHrBaOEJVjTyhKjisxAVKGH1KCRuPCqfqPfY9wnUWdwURxHlWVHo3ecKFbeG1Vj0QGIAwtqrV-T3RqtGJtg7pPfaNOIo_7_sfFz20HC5Ec3Q9]
  • Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from Thieme Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBn4HTPZnEPVV1I08TGR90lBQfF1A_6IOqrDpN4F_YWSiIk9j2c-JyAWdR9DSt34bf14gGwi6yomPS0Saoxi-nkL2_nhWFL7Si0pia9jJKGb14Vq8Q3LFqnvQBIhveS47NhJAz4i-nhJiAIotj9L-sELhpoE-o-Iwgu350jAGq_mZqV9F8u2cl60wx-hdlETzJ0UOewk4b8-wL4jRwHFMKoGecNiw81D24deZ19soontn9TQ==]
  • Doc Brown's Chemistry. Infrared spectrum of butan-1-ol. Retrieved from Doc Brown's Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbXAFOp3npv_2kz_IPLwZ6a8D0LvKBPNI8PVRlFDx34UaEL48cu1vL7VAryu7i005bBfDcwXlMnx2GfLXnD_7wltVp7Y7hqzDqf-YA-cmeipeJivQnEIIa-Oxd8kRfJvMnlNO49U5Q1otCyEckZiEGgQ==]

Sources

An In-depth Technical Guide to the Physical Properties of 9-tert-Butoxynonan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Territory of a Novel Compound

In the landscape of chemical research and pharmaceutical development, scientists frequently encounter novel or less-characterized molecules. 9-tert-Butoxynonan-1-ol is one such compound where readily available physical property data is scarce in mainstream chemical literature and databases. This guide, therefore, shifts from a simple data repository to a comprehensive manual, empowering researchers to experimentally determine the critical physical properties of this and other novel long-chain alcohols. Understanding these properties—boiling point, melting point, and density—is fundamental for purification, reaction scale-up, formulation, and ensuring the safety and reproducibility of scientific work.

This document provides not just the "how" but also the "why" behind the experimental choices, ensuring a robust and validated approach to characterizing novel chemical entities.

The Foundational Importance of Physical Properties

The physical properties of a compound are its intrinsic characteristics that are measurable without changing its chemical identity. For a substance like 9-tert-Butoxynonan-1-ol, these properties are pivotal:

  • Boiling Point: Essential for purification via distillation, assessing volatility, and defining safe handling and storage conditions. It provides a strong indication of the strength of intermolecular forces.

  • Melting Point: A sharp melting point range is a crucial indicator of a compound's purity.[1][2] A broad melting range often signifies the presence of impurities.[2]

  • Density: A fundamental property required for mass-to-volume conversions in experimental setups, for calculating reaction concentrations, and in formulation development.[3]

The following sections detail the principles and step-by-step protocols for the precise determination of these properties.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] For high-boiling point liquids like long-chain alcohols, accurate determination is critical to prevent thermal decomposition during measurement.

Principle of Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample quantities and relies on observing the temperature at which a liquid's vapor pressure overcomes the external pressure. An inverted capillary tube traps the vapor, and the boiling point is observed upon cooling when the liquid is drawn back into the capillary.[5]

Step-by-Step Protocol for Boiling Point Determination
  • Apparatus Assembly:

    • Secure a Thiele tube to a retort stand.

    • Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to just above the top arm.

    • Attach a small test tube containing 0.5-1 mL of 9-tert-Butoxynonan-1-ol to a thermometer using a rubber band or wire.

    • Place a small, sealed-end capillary tube, open end down, into the test tube.

    • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle. The shape of the Thiele tube is designed to ensure even heat distribution via convection currents.

    • As the temperature rises, air trapped in the capillary tube will be expelled.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[4][5]

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn up into the capillary tube.[5] At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record this temperature. For accuracy, repeat the determination at least twice and calculate the average.

Experimental Workflow for Boiling Point Determination

Boiling_Point_Determination cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement Prep1 Assemble Thiele Tube Apparatus Prep2 Add Sample to Test Tube Prep1->Prep2 Prep3 Insert Inverted Capillary Prep2->Prep3 Heat1 Gently Heat Side Arm Prep3->Heat1 Heat2 Observe for Continuous Bubbles Heat1->Heat2 Measure1 Remove Heat Source Heat2->Measure1 Measure2 Record Temperature at Liquid Ingress Measure1->Measure2 Measure3 Repeat and Average Measure2->Measure3

Caption: Workflow for Micro-Boiling Point Determination.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[1]

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the solid is heated in a capillary tube within a calibrated heating block. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of 9-tert-Butoxynonan-1-ol is completely solid and dry. If it is a low-melting solid, it may need to be cooled before preparation.

    • Crush a small amount of the solid into a fine powder on a watch glass.

    • Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

    • Tap the capillary tube gently to ensure the sample is tightly packed at the bottom.

  • Apparatus and Measurement:

    • Insert the capillary tube into the heating block of a melting point apparatus.[6]

    • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first signs of melting are observed (T1).

    • Record the temperature at which the last crystal disappears (T2).

    • The melting point is reported as the range T1-T2.

Experimental Workflow for Melting Point Determination

Melting_Point_Determination cluster_prep Sample Preparation cluster_heating Heating & Observation cluster_measurement Measurement Prep1 Powder the Solid Sample Prep2 Pack into Capillary Tube Prep1->Prep2 Heat1 Insert into Apparatus Prep2->Heat1 Heat2 Rapid Heat to ~15°C Below MP Heat1->Heat2 Heat3 Slow Heat (1-2°C/min) Heat2->Heat3 Measure1 Record T1 (First Liquid) Heat3->Measure1 Measure2 Record T2 (All Liquid) Measure1->Measure2 Measure3 Report as Range T1-T2 Measure2->Measure3

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Density

Density is the mass of a substance per unit volume (D = m/V).[3] For a liquid, it can be determined by accurately measuring the mass of a known volume.[3]

Principle of Density Measurement

The mass of a precise volume of the liquid is measured using a balance and a volumetric flask or pycnometer. The density is then calculated from these measurements.

Step-by-Step Protocol for Density Determination
  • Apparatus and Preparation:

    • Use a clean, dry graduated cylinder or volumetric flask (a pycnometer will yield more accurate results).

    • Measure the mass of the empty container on an analytical balance and record it as m1.

  • Measurement:

    • Carefully add a known volume of 9-tert-Butoxynonan-1-ol to the container. For a 10 mL graduated cylinder, fill it to the 10 mL mark, ensuring the bottom of the meniscus is on the calibration line. Record the volume, V.

    • Measure the mass of the container with the liquid and record it as m2.

  • Calculation:

    • Calculate the mass of the liquid (m) by subtracting the mass of the empty container from the mass of the container with the liquid: m = m2 - m1.

    • Calculate the density (ρ) using the formula: ρ = m / V.

    • Perform the measurement at a controlled temperature, as density is temperature-dependent, and report the temperature with the density value.

Experimental Workflow for Density Determination

Density_Determination Start Start M1 Measure Mass of Empty Graduated Cylinder (m1) Start->M1 V Add Known Volume of Liquid (V) M1->V M2 Measure Mass of Cylinder + Liquid (m2) V->M2 Calc_m Calculate Mass of Liquid (m = m2 - m1) M2->Calc_m Calc_rho Calculate Density (ρ = m / V) Calc_m->Calc_rho End End Calc_rho->End

Caption: Workflow for Liquid Density Determination.

Summary of Physical Properties to be Determined

The following table should be populated with experimental data upon completion of the procedures outlined above.

Physical PropertyDetermined ValueUnits
Boiling Point°C
Melting Point Range°C
Density (at 25°C)g/mL

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimentally determined data, the following practices are essential:

  • Calibration: Ensure all equipment (thermometers, balances, volumetric glassware) is properly calibrated.

  • Purity: The purity of the 9-tert-Butoxynonan-1-ol sample will significantly impact the boiling and melting points. It is recommended to use a sample that has been purified, for example, by distillation or chromatography.

  • Repetition: Each measurement should be repeated at least three times to ensure reproducibility and to calculate a mean and standard deviation.

  • Control Standards: Where possible, measure the physical properties of a known compound with a similar structure (e.g., 1-nonanol) to validate the experimental setup and procedure.

By adhering to these principles of meticulous experimental design and execution, researchers can confidently characterize the physical properties of 9-tert-Butoxynonan-1-ol, paving the way for its effective use in further research and development.

References

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

Sources

Technical Guide: The tert-Butyl Ether Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Implementation in High-Value API Synthesis

Executive Summary

The tert-butyl (


-Bu) ether is a cornerstone protecting group for primary alcohols in complex molecule synthesis. Unlike silyl ethers (TBDMS, TBDPS), which rely on silicon-oxygen affinity, the 

-Bu ether relies on the steric bulk and electronic stability of the tert-butyl carbocation. This guide provides a rigorous technical analysis of the

-Bu group, moving beyond textbook definitions to offer field-proven protocols for installation and removal in sensitive drug scaffolds.

Key Advantages:

  • Base/Nucleophile Immunity: Completely inert to organolithiums, Grignards, and metal hydrides (

    
    ).
    
  • Oxidative Stability: Survives Jones oxidation and ozonolysis.

  • Lipophilicity: Significantly alters the polarity of intermediates, aiding in chromatographic purification.

Strategic Rationale & Orthogonality

The decision to employ a


-Bu ether should be driven by the specific chemo-orthogonal requirements of the synthetic route.
Stability Matrix
Conditiontert-Butyl EtherTBDMS EtherTrityl EtherBenzyl Ether
Aq.[1] Base (NaOH) Inert InertInertInert
Strong Base (

-BuLi)
Inert Stable (mostly)Unstable (metalation)Stable
Acid (TFA/HCl) Labile LabileLabileStable
Fluoride (

)
Inert Labile InertInert
Hydrogenolysis (

)
Inert InertLabileLabile
Oxidation Stable StableStableLabile

Expert Insight: Use


-Bu when your molecule must survive fluoride treatments (deprotecting silyl groups elsewhere) or hydrogenolysis (removing benzyl groups), but eventually requires acid-mediated cleavage.

Installation Methodologies

While acid-catalyzed addition of isobutylene gas is the industrial standard, it is often too harsh and operationally difficult for discovery chemistry. We focus here on two superior laboratory methods: the Trichloroacetimidate Method (Standard) and the Bartoli Method (Green/Mild).

Protocol A: The Trichloroacetimidate Method (Standard)

This method utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA), allowing for mild acid catalysis under ambient conditions.

Reagents:

  • Primary Alcohol (1.0 equiv)

  • tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

  • Boron Trifluoride Etherate (

    
    ) (catalytic, 0.1 equiv)
    
  • Solvent: Cyclohexane/DCM (2:1 ratio)

Step-by-Step Workflow:

  • Preparation: Dissolve the primary alcohol in a mixture of Cyclohexane and Dichloromethane (DCM). Note: Non-polar solvents promote the desired

    
     mechanism over side reactions.
    
  • Addition: Add TBTA (2.0 equiv) to the solution at 0°C under nitrogen atmosphere.

  • Catalysis: Slowly add

    
     (0.1 equiv).
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. The trichloroacetimidate by-product (trichloroacetamide) will precipitate.

  • Workup: Filter off the precipitated amide. Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (silica gel).

Protocol B: The Bartoli Method ( )

A milder, "greener" approach using Di-tert-butyl dicarbonate (


) and Magnesium Perchlorate. This avoids the use of halogenated reagents and strong Lewis acids.[2]

Reagents:

  • Primary Alcohol (1.0 equiv)

  • 
     (2.3 equiv)[3]
    
  • 
     (0.1 equiv)
    
  • Solvent: DCM or Neat (if liquid alcohol)

Step-by-Step Workflow:

  • Setup: In a flame-dried flask, combine the alcohol and

    
     (2.3 equiv).
    
  • Catalysis: Add anhydrous

    
     (10 mol%).
    
  • Reaction: Heat the mixture to 40°C. Stir until TLC indicates consumption of starting material (typically 4–12 hours).

  • Quench: Dilute with water/DCM.

  • Workup: Extract with DCM. The organic layer is washed with brine and dried.

  • Mechanism Note: This reaction proceeds via a mixed carbonate intermediate which decarboxylates to form the ether.[3]

Mechanistic Visualization

The following diagram illustrates the pathway for the Trichloroacetimidate (TBTA) installation and the Acid-Mediated Deprotection, highlighting the critical carbocation intermediate.

tBu_Protection_Cycle cluster_protection Installation (TBTA Method) cluster_deprotection Deprotection (TFA) Alcohol Primary Alcohol (R-CH2-OH) Protonation Imidate Protonation (Lewis Acid) Alcohol->Protonation Attack TBTA TBTA Reagent (Cl3C-C(=NH)-OtBu) TBTA->Protonation Activation Carbocation t-Butyl Cation [(CH3)3C+] Protonation->Carbocation Elimination Byproduct Trichloroacetamide (Precipitate) Protonation->Byproduct Leaving Group Ether t-Butyl Ether (R-CH2-O-tBu) Carbocation->Ether SN1 Attack by ROH Oxonium Oxonium Ion (R-CH2-OH+-tBu) Ether->Oxonium Protonation Deprot_Acid TFA / DCM Deprot_Acid->Oxonium Free_Alcohol Free Alcohol (R-CH2-OH) Oxonium->Free_Alcohol Cleavage Isobutylene Isobutylene Gas (Volatile) Oxonium->Isobutylene E1 Elimination

Caption: Mechanistic flow of TBTA-mediated protection involving imidate activation, and TFA-mediated deprotection via E1 elimination of isobutylene.

Deprotection Strategies

Removing the


-Bu group requires overcoming the stability of the ether bond. The mechanism almost exclusively involves protonation of the ether oxygen followed by 

elimination to release isobutylene gas.
Method A: Trifluoroacetic Acid (Standard)
  • Conditions:

    
     (1:1 v/v) at 0°C to RT.
    
  • Mechanism: Protonation

    
     Loss of 
    
    
    
    -Bu cation
    
    
    Deprotonation to Isobutylene.[4]
  • Pros: Quantitative, rapid.

  • Cons: Acid-sensitive groups (acetals, silyl ethers) may be affected.[1][5][6]

Method B: Lewis Acid Selective Cleavage ( )
  • Conditions:

    
     in DCM at 0°C.
    
  • Selectivity: Can cleave

    
    -Bu ethers in the presence of benzyl or methyl ethers.
    
  • Pros: Anhydrous conditions.

Method C: "Magic Blue" (Cutting Edge)

Recent work utilizes the tris(4-bromophenyl)ammoniumyl radical cation ("Magic Blue") for catalytic deprotection.

  • Conditions: "Magic Blue" (catalytic),

    
     (sacrificial), MeCN.
    
  • Reference: Hidasová & Slanina (2023).

  • Pros: Mild, neutral conditions suitable for highly sensitive substrates.[7]

Troubleshooting & Expert Tips

  • Scavenging Isobutylene: In reversible acid-catalyzed deprotections, the released isobutylene can re-react with the alcohol. Tip: Add a cation scavenger like anisole or thioanisole to the deprotection mixture to irreversibly trap the

    
    -butyl cation.
    
  • Steric Hindrance: Installation on secondary alcohols using TBTA is significantly slower. Tip: Increase TBTA to 3.0 equiv and switch solvent to pure cyclohexane to maximize the "concentration effect" and minimize solvent polarity (which stabilizes the ion pair).

  • Safety with Perchlorates: When using the Bartoli method (

    
    ), never heat the reaction mixture to dryness. Perchlorates are potential explosives when dry and in contact with organics. Always perform an aqueous quench before concentration.
    

References

  • Wuts, P. G. M. (2014).[8] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[9]

  • Armstrong, A., et al. (1988). "The synthesis of tert-butyl esters and ethers using tert-butyl 2,2,2-trichloroacetimidate." Tetrahedron Letters, 29(20), 2483-2486.

  • Bartoli, G., et al. (2005).[3][9] "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers." Organic Letters, 7(3), 427–430.[3][9]

  • Procopio, A., et al. (2011).[9] "An Eco-Compatible Method for the Formation of tert-Butyl Ethers of Alcohols and Phenols." Synthesis, 2011(1), 73-78.[9]

  • Hidasová, D., & Slanina, T. (2023).[9][10][11] "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates."[9][10] The Journal of Organic Chemistry, 88(10), 6932–6938.

Sources

Methodological & Application

The Strategic Utility of 9-tert-Butoxynonan-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the practical applications of 9-tert-Butoxynonan-1-ol as a versatile bifunctional building block in organic synthesis. We will explore its strategic importance in the construction of complex molecules, particularly in the fields of drug discovery, polymer chemistry, and materials science. This document provides not only detailed experimental protocols for key transformations but also elucidates the underlying chemical principles that make 9-tert-Butoxynonan-1-ol a valuable tool for synthetic chemists.

Introduction: The Power of Bifunctionality

In the intricate world of organic synthesis, efficiency and control are paramount. Bifunctional building blocks, organic molecules possessing two reactive functional groups, offer a streamlined approach to constructing complex molecular architectures.[1][2][3] 9-tert-Butoxynonan-1-ol is a prime example of such a molecule, featuring a nine-carbon aliphatic chain with a primary alcohol at one terminus and a tert-butyl ether protected primary alcohol at the other. This differential protection allows for selective reaction at the free hydroxyl group, while the masked hydroxyl can be revealed at a later synthetic stage. This strategic masking is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the sequential introduction of different functionalities.[4][5]

The tert-butyl ether serves as a robust protecting group, stable to a wide range of reaction conditions, including basic, organometallic, and many oxidizing and reducing environments.[6] Its removal, typically under acidic conditions, is a well-established and reliable transformation.[6] The long nine-carbon chain also imparts hydrophobicity and flexibility to the target molecules, a desirable feature in many applications, including the synthesis of surfactants, lubricants, and polymers.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

PropertyValue
Molecular Formula C₁₃H₂₈O₂
Molecular Weight 216.36 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 270-280 °C (estimated)
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water.
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids.

Handling and Storage: 9-tert-Butoxynonan-1-ol should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthetic Applications and Protocols

The synthetic utility of 9-tert-Butoxynonan-1-ol stems from the orthogonal reactivity of its two functional groups. The free primary alcohol can undergo a variety of transformations, while the tert-butyl ether remains intact.

Reactions at the Free Hydroxyl Group

The primary alcohol of 9-tert-Butoxynonan-1-ol can be readily transformed into a variety of other functional groups.

Esterification is a fundamental transformation in organic synthesis. The free hydroxyl group of 9-tert-Butoxynonan-1-ol can be esterified with a wide range of carboxylic acids, acid chlorides, or anhydrides.

Protocol: Stearoyl Ester Synthesis

This protocol details the esterification of 9-tert-Butoxynonan-1-ol with stearoyl chloride, a long-chain fatty acid derivative.

Materials:

  • 9-tert-Butoxynonan-1-ol (1.0 eq)

  • Stearoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 9-tert-Butoxynonan-1-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add stearoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of anhydrous conditions is crucial to prevent the hydrolysis of stearoyl chloride.

The synthesis of ethers from 9-tert-Butoxynonan-1-ol can be achieved through various methods, such as the Williamson ether synthesis.

Protocol: Benzyl Ether Synthesis

This protocol describes the synthesis of the benzyl ether of 9-tert-Butoxynonan-1-ol.

Materials:

  • 9-tert-Butoxynonan-1-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 9-tert-Butoxynonan-1-ol in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: Sodium hydride is a strong base that deprotonates the primary alcohol to form a nucleophilic alkoxide, which then displaces the bromide from benzyl bromide in an SN2 reaction. Anhydrous conditions are essential as sodium hydride reacts violently with water.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

Protocol: Oxidation to the Aldehyde using PCC

This protocol outlines the oxidation of 9-tert-Butoxynonan-1-ol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • 9-tert-Butoxynonan-1-ol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, suspend PCC in anhydrous DCM.

  • To this suspension, add a solution of 9-tert-Butoxynonan-1-ol in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The aldehyde can often be used in the next step without further purification.

Causality: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent to prevent the formation of the corresponding carboxylic acid.

Deprotection of the tert-Butyl Ether

The true synthetic power of 9-tert-Butoxynonan-1-ol is realized when the tert-butyl ether is cleaved to reveal the second primary alcohol, allowing for further functionalization. This deprotection is typically achieved under acidic conditions.

Protocol: Acid-Catalyzed Deprotection

This protocol describes the removal of the tert-butyl protecting group using trifluoroacetic acid (TFA).

Materials:

  • 9-tert-Butoxy-substituted nonane derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the 9-tert-butoxy-substituted nonane derivative in a mixture of DCM and TFA (typically 1:1 or 2:1 v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting diol by column chromatography or recrystallization.

Causality: The strong acid protonates the ether oxygen, making it a good leaving group. The departure of the alcohol is facilitated by the formation of the stable tert-butyl cation.

Strategic Synthesis Workflow

The orthogonal nature of the functional groups in 9-tert-Butoxynonan-1-ol allows for a logical and efficient synthetic workflow.

G A 9-tert-Butoxynonan-1-ol B Functionalization of Primary Alcohol (Esterification, Etherification, Oxidation, etc.) A->B Step 1 C Intermediate with Protected Diol B->C D Deprotection of tert-Butyl Ether (Acidic Conditions) C->D Step 2 E Unsymmetrically Functionalized Nonane-1,9-diol Derivative D->E F Further Functionalization of Newly Exposed Alcohol E->F Step 3 G Complex Target Molecule F->G

Caption: A generalized workflow for the use of 9-tert-Butoxynonan-1-ol.

Applications in Drug Discovery and Materials Science

The ability to introduce a long, flexible, and functionalizable linker is highly valuable in several areas of chemical research.

  • Drug Discovery: In the development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, long aliphatic linkers are often required to span the distance between two protein binding sites. 9-tert-Butoxynonan-1-ol provides a readily available scaffold for the synthesis of such linkers.

  • Polymer Chemistry: As a diol precursor, 9-tert-Butoxynonan-1-ol can be used in the synthesis of polyesters and polyurethanes. The ability to introduce functionality at one end of the monomer before polymerization allows for the creation of polymers with tailored properties.

  • Materials Science: The long alkyl chain can be used to modify the surface properties of materials, for example, in the creation of self-assembled monolayers (SAMs) or as a component in liquid crystals.[2]

Conclusion

9-tert-Butoxynonan-1-ol is a powerful and versatile building block for organic synthesis. Its bifunctional nature, with one free and one protected primary alcohol, allows for the strategic and sequential introduction of chemical functionality. This guide has provided a detailed overview of its properties, key reactions with explicit protocols, and potential applications. By understanding and applying the principles outlined herein, researchers can leverage the unique attributes of 9-tert-Butoxynonan-1-ol to accelerate the synthesis of complex and valuable molecules.

References

  • Longdom Publishing. Synthesis and Cleavage of Ethers.
  • Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems.
  • Master Organic Chemistry. Protecting Groups For Alcohols.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid.
  • Amerigo Scientific. Chemical Building Blocks.
  • Spectrum Chemical. Bifunctional Compounds, Building Blocks for Liquid Crystals.
  • PubMed. Bifunctional reagents in organic synthesis.
  • Ingenta Connect. Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses.
  • ResearchGate. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
  • Wikipedia. 1,9-Nonanediol.

Sources

Deprotection of 9-tert-Butoxynonan-1-ol to yield nonan-1,9-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the cleavage of the tert-butyl ether protecting group from 9-tert-butoxynonan-1-ol to synthesize nonan-1,9-diol.[1] While tert-butyl ethers are robust protecting groups stable to basic and nucleophilic conditions, their removal requires specific acidic conditions to minimize side reactions such as dehydration or polymerization of the resulting diol.[1] This protocol utilizes a Trifluoroacetic Acid (TFA) mediated hydrolysis, chosen for its high yield, operational simplicity, and ease of byproduct removal (isobutylene gas).[1]

Scientific Foundation & Mechanistic Rationale

Mechanistic Insight

The deprotection proceeds via an E1 acid-catalyzed elimination mechanism.[1]

  • Protonation: The ether oxygen is protonated by the strong acid (TFA), converting the tert-butoxy group into a good leaving group.[1]

  • Heterolysis: The C-O bond cleaves, releasing the substrate as the free alcohol and generating a tertiary butyl carbocation (t-Bu+).[1]

  • Elimination: The t-Bu+ cation rapidly undergoes elimination to form isobutylene (2-methylpropene), a gas that escapes the reaction mixture, driving the equilibrium forward (Le Chatelier’s principle).[1]

Critical Note: Unlike ester hydrolysis, this reaction does not consume water in the stoichiometric sense for the cleavage step itself (if proceeding via E1), but trace water often acts as a base or nucleophile. The volatility of isobutylene prevents the reverse reaction (re-etherification).[1]

Reagent Selection: Why TFA?
  • TFA (Trifluoroacetic Acid): Preferred over mineral acids (HCl, H2SO4) for this lipophilic substrate.[1] TFA acts as both the proton source and a co-solvent that solubilizes the organic ether.[1]

  • DCM (Dichloromethane): Used as a non-nucleophilic diluent to moderate the reaction exotherm and maintain solubility of the starting material.[1]

  • Scavengers: In this specific transformation, cation scavengers (e.g., triethylsilane) are generally not required because the resulting diol is not electron-rich enough to undergo significant alkylation by the t-butyl cation, and the elimination to isobutylene is the dominant pathway.

Data Presentation: Physicochemical Properties

PropertyStarting Material (SM)Product
Compound Name 9-tert-Butoxynonan-1-olNonan-1,9-diol
Molecular Formula C₁₃H₂₈O₂C₉H₂₀O₂
Molecular Weight 216.36 g/mol 160.25 g/mol
Appearance Colorless Oil (Typical)White Crystalline Solid
Melting Point N/A (Liquid at RT)45–47 °C [1]
Boiling Point >200 °C (Predicted)177 °C @ 20 mmHg [2]
Solubility Soluble in DCM, Hexanes, Et2OSoluble in EtOH, MeOH; Sparingly in H2O
TLC (Rf) High (Non-polar)Low (Polar)

Experimental Protocol

Reagents & Equipment
  • Substrate: 9-tert-Butoxynonan-1-ol (>95% purity recommended).

  • Acid: Trifluoroacetic Acid (TFA), Reagent Grade.[1]

  • Solvent: Dichloromethane (DCM), Anhydrous.[1]

  • Quench: Saturated Aqueous Sodium Bicarbonate (NaHCO₃).

  • Apparatus: Round-bottom flask, magnetic stir bar, nitrogen inlet (optional but recommended), rotary evaporator.[1]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Dissolve 1.0 equiv of 9-tert-Butoxynonan-1-ol in DCM (concentration ~0.2 M).

    • Rationale: Dilution prevents intermolecular dehydration.[1]

  • Cool the solution to 0 °C using an ice bath.

    • Rationale: Controls the initial exotherm upon acid addition.[1]

Step 2: Acid Addition & Reaction

  • Add TFA dropwise to the stirring solution.[1] The final ratio of Solvent:Acid should be 2:1 to 1:1 (v/v) .[1]

    • Example: For 1g SM in 10 mL DCM, add 5–10 mL TFA.[1]

  • Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .

  • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes).[1] Stain with KMnO₄ or Anisaldehyde (Diols are not UV active).[1] Look for the disappearance of the high-Rf spot (SM) and appearance of a baseline/low-Rf spot (Product).[1]

Step 3: Workup

  • Concentrate the reaction mixture in vacuo (Rotary Evaporator) to remove the bulk of DCM and excess TFA.

    • Tip: Do not heat above 40 °C to avoid potential esterification with residual TFA.[1]

  • Redissolve the residue in Ethyl Acetate (EtOAc) .

  • Wash the organic layer carefully with Saturated NaHCO₃ (2x) until the aqueous layer pH is ~8.[1]

    • Caution: CO₂ gas evolution will be vigorous.[1] Vent frequently.

  • Wash with Brine (1x) .[1]

  • Dry over anhydrous MgSO₄ , filter, and concentrate to yield the crude solid.

Step 4: Purification

  • Recrystallization (Recommended): The crude product is often pure enough, but if necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate or minimal hot Toluene .[1]

  • Cool to 0 °C to induce crystallization of nonan-1,9-diol.

  • Filter and dry under high vacuum.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following parameters. If these criteria are not met, consult the Troubleshooting section.

  • 1H NMR (CDCl₃, 400 MHz):

    • Diagnostic Loss: Disappearance of the sharp singlet at δ 1.18 ppm (9H, tert-butyl group).[1]

    • Diagnostic Gain: Appearance of a broad singlet/multiplet at δ 1.5–3.0 ppm (2H, -OH), exchangeable with D₂O.[1]

    • Shift: The methylene protons adjacent to the ether (SM) shift slightly upfield when converted to the free alcohol (Product).[1]

  • Melting Point:

    • The isolated solid should melt between 45–47 °C .[1][2] A significantly lower range indicates residual solvent or incomplete deprotection.[1]

  • IR Spectroscopy:

    • Strong, broad absorbance at 3200–3400 cm⁻¹ (O-H stretch).[1]

    • Absence of the specific C-H bending vibrations characteristic of the t-butyl "split" at ~1365/1390 cm⁻¹.[1]

Visualizations

Figure 1: Reaction Workflow

G Start Start: 9-tert-Butoxynonan-1-ol (Dissolved in DCM) Cool Cool to 0°C Start->Cool AddAcid Add TFA (Dropwise) Final Ratio 1:1 v/v Cool->AddAcid React Stir at RT (2-4 hrs) Monitor via TLC (KMnO4) AddAcid->React Evap Concentrate in vacuo (Remove excess TFA) React->Evap Workup Redissolve in EtOAc Wash w/ Sat. NaHCO3 Evap->Workup Purify Recrystallize (Hexanes/EtOAc) Workup->Purify End Final Product: Nonan-1,9-diol Purify->End

Caption: Step-by-step workflow for the TFA-mediated deprotection of 9-tert-butoxynonan-1-ol.

Figure 2: Mechanistic Pathway

Mechanism SM Ether Substrate R-O-tBu Prot Protonated Ether R-OH(+)-tBu SM->Prot + H+ (TFA) TS Bond Cleavage (Rate Limiting) Prot->TS Prod Product HO-(CH2)9-OH TS->Prod Gas Isobutylene Gas (Irreversible) TS->Gas - H+

Caption: E1 Elimination mechanism showing protonation and subsequent release of isobutylene gas.

References

  • PubChem. (n.d.).[1] 1,9-Nonanediol Compound Summary. National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

  • NIST WebBook. (n.d.).[1] 1,9-Nonanediol Thermochemical Data. National Institute of Standards and Technology.[1] Retrieved February 6, 2026, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (General reference for t-butyl ether cleavage conditions).

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved February 6, 2026, from [Link]

Sources

Protocol for the oxidation of 9-tert-Butoxynonan-1-ol to the corresponding aldehyde or carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of 9-tert-Butoxynonan-1-ol

Abstract

The selective oxidation of primary alcohols is a cornerstone transformation in modern organic synthesis, enabling access to valuable aldehydes and carboxylic acids which are precursors to a vast array of pharmaceuticals and fine chemicals. This application note provides detailed, validated protocols for the selective oxidation of 9-tert-Butoxynonan-1-ol, a substrate featuring an acid-labile tert-butoxy protecting group. We present two distinct, high-yielding protocols: (1) the conversion of the primary alcohol to its corresponding aldehyde, 9-tert-Butoxynonanal, using Dess-Martin Periodinane (DMP), and (2) its further oxidation to the carboxylic acid, 9-tert-Butoxynonanoic acid, via a TEMPO-catalyzed system. The causality behind reagent selection, reaction setup, and troubleshooting is discussed to ensure reliable and reproducible results for researchers in drug development and chemical synthesis.

Introduction

9-tert-Butoxynonan-1-ol is a useful bifunctional building block, containing a terminal primary alcohol for synthetic elaboration and a tert-butoxy group protecting a distal position. The critical challenge in its chemical manipulation lies in the selective transformation of the alcohol without cleaving the acid-sensitive tert-butoxy ether. Strong acidic conditions or harsh oxidants can lead to undesired deprotection, significantly lowering the yield of the target molecule.

Therefore, the choice of oxidation methodology is paramount. For the synthesis of the aldehyde, a mild and neutral protocol is required to prevent over-oxidation to the carboxylic acid. For the synthesis of the carboxylic acid, the chosen method must be robust enough to drive the reaction to completion while still being compatible with the protecting group. This guide details two such field-proven methods that fulfill these stringent requirements.

Part 1: Selective Oxidation to 9-tert-Butoxynonanal (Aldehyde)

Principle & Rationale: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) oxidation is an exceptionally mild and efficient method for converting primary alcohols to aldehydes.[1][2] It operates under neutral pH at or below room temperature, making it ideal for substrates with acid-labile functional groups like the tert-butoxy ether.[3] The reaction avoids the use of toxic heavy metals, such as chromium, and typically features a straightforward workup.[2] The mechanism involves the formation of a periodinane intermediate, followed by an intramolecular proton transfer that liberates the aldehyde, acetic acid, and a reduced iodine species.[3] To neutralize the acetic acid byproduct and protect sensitive substrates, a mild base like sodium bicarbonate is often included.[2]

Reaction Workflow: Alcohol to Aldehyde

Start 9-tert-Butoxynonan-1-ol Reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM) 0 °C to Room Temp Start->Reagent Product 9-tert-Butoxynonanal Reagent->Product Oxidation Workup Quench (Na₂S₂O₃ / NaHCO₃) Extract & Purify Product->Workup Isolation

Caption: Workflow for DMP oxidation of 9-tert-Butoxynonan-1-ol to the aldehyde.

Experimental Protocol: DMP Oxidation

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
9-tert-Butoxynonan-1-ol202.351.00 g4.941.0
Dess-Martin Periodinane (DMP)424.142.51 g5.931.2
Dichloromethane (DCM), anhydrous84.9325 mL--
Sodium Bicarbonate (NaHCO₃)84.011.0 g11.9~2.4
Saturated aq. NaHCO₃ soln.-20 mL--
Saturated aq. Na₂S₂O₃ soln.-20 mL--

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 9-tert-Butoxynonan-1-ol (1.00 g, 4.94 mmol) and sodium bicarbonate (1.0 g, 11.9 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) and stir the suspension under an inert atmosphere (Nitrogen or Argon). Cool the flask to 0 °C using an ice-water bath.

    • Causality: The reaction is cooled initially to control any potential exotherm upon addition of the oxidant. Anhydrous solvent is crucial as water can decrease the efficiency of the DMP reagent.

  • Oxidant Addition: Slowly add Dess-Martin Periodinane (2.51 g, 5.93 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition prevents a rapid temperature increase and ensures smooth reaction progression. A slight excess (1.2 eq) of DMP ensures complete conversion of the starting alcohol.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ solution (20 mL) and saturated aqueous Na₂S₂O₃ solution (20 mL). Stir vigorously for 15-20 minutes until the solid dissolves and the two layers become clear.

    • Causality: The Na₂S₂O₃ reduces the excess DMP and the iodinane byproduct to a water-soluble form. NaHCO₃ neutralizes the acetic acid generated during the reaction.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 9-tert-Butoxynonanal.

Part 2: Selective Oxidation to 9-tert-Butoxynonanoic Acid

Principle & Rationale: TEMPO-Catalyzed Oxidation

For the conversion of the primary alcohol directly to a carboxylic acid, a more potent, yet still selective, system is required. A highly effective method utilizes a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant.[5] The Anelli-Zhao protocol, which uses catalytic sodium hypochlorite (bleach) and stoichiometric sodium chlorite (NaClO₂), is particularly well-suited for this transformation.[6][7]

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt by bleach. This species then oxidizes the primary alcohol to an aldehyde. The aldehyde is rapidly hydrated in the aqueous phase to a gem-diol, which is then further oxidized by the N-oxoammonium salt to the carboxylic acid.[7] Critically, sodium chlorite serves as the terminal oxidant, regenerating the active catalyst and being consumed in the process.[8] This system operates under mildly basic buffered conditions, ensuring the stability of the tert-butoxy group.

Reaction Workflow: Alcohol to Carboxylic Acid

Start 9-tert-Butoxynonan-1-ol Reagents cat. TEMPO cat. NaOCl NaClO₂ Phosphate Buffer (pH ~6.7) Acetonitrile/Water Start->Reagents Product 9-tert-Butoxynonanoic Acid Reagents->Product Oxidation Workup Quench (Na₂SO₃) Acidify & Extract Product->Workup Isolation

Caption: Workflow for TEMPO-catalyzed oxidation to the carboxylic acid.

Experimental Protocol: TEMPO-Catalyzed Oxidation

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
9-tert-Butoxynonan-1-ol202.351.00 g4.941.0
TEMPO156.2515 mg0.0990.02
Acetonitrile (MeCN)41.0510 mL--
Phosphate Buffer (0.67 M, pH 6.7)-10 mL--
Sodium Chlorite (NaClO₂), 80%90.441.12 g9.882.0
Dilute Bleach (aq. NaOCl, ~0.7 M)74.440.14 mL0.0990.02
Saturated aq. Na₂SO₃ soln.-15 mL--
1 M Hydrochloric Acid (HCl)-As needed--

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 9-tert-Butoxynonan-1-ol (1.00 g, 4.94 mmol) and TEMPO (15 mg, 0.099 mmol) in acetonitrile (10 mL). Add the phosphate buffer (10 mL).

  • Reagent Solution: In a separate beaker, dissolve sodium chlorite (1.12 g of 80% technical grade, 9.88 mmol) in water (5 mL).

  • Initiation: Begin vigorous stirring of the alcohol solution and add the sodium chlorite solution. To this biphasic mixture, add the dilute bleach solution (0.14 mL, 0.099 mmol) dropwise. An orange/yellow color should persist.

    • Causality: The reaction is biphasic, requiring vigorous stirring to ensure efficient mass transfer. The bleach initiates the catalytic cycle. The buffer maintains a stable pH to prevent both degradation of the reagents and cleavage of the protecting group.

  • Reaction: Stir the reaction at room temperature. The reaction is typically exothermic; maintain the temperature below 35 °C with a water bath if necessary. Stir for 4-6 hours or until TLC indicates full consumption of the starting material and the intermediate aldehyde.

  • Workup - Quenching: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite (Na₂SO₃) solution (15 mL). Continue stirring for 30 minutes. Test for peroxides to ensure the quench is complete.

    • Causality: Sodium sulfite reduces any remaining chlorite and other reactive chlorine species.

  • Extraction: Transfer the mixture to a separatory funnel. Discard the lower aqueous phase. Acidify the organic (upper) layer by adding 1 M HCl until the pH is ~3-4.

    • Causality: The product is a carboxylate salt at basic/neutral pH. Acidification protonates it to the carboxylic acid, rendering it soluble in the organic phase for extraction.

  • Purification: Extract the acidified mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 9-tert-Butoxynonanoic acid, which can be further purified if necessary.

Troubleshooting & Key Considerations

IssuePossible CauseRecommended Solution
(DMP) Incomplete reactionInactive/wet DMP reagent; Insufficient reagent.Use fresh DMP stored in a desiccator. Ensure anhydrous conditions. Increase DMP to 1.5 equivalents.
(DMP) Cleavage of t-Bu groupContaminated reagents causing acidic conditions.Ensure high-purity, anhydrous DCM. Use the recommended amount of NaHCO₃ buffer.[2]
(TEMPO) Reaction stallsInsufficient bleach to initiate; pH drift.Add another small portion of catalytic bleach. Ensure the buffer has the correct pH and concentration.
(TEMPO) Formation of chlorinated byproductspH is too low; excess bleach.This is a known issue with the Anelli protocol.[8] The Zhao modification (using catalytic bleach) minimizes this. Ensure buffer is effective.
(General) Difficult purificationByproducts co-elute with the product.For the aldehyde, ensure a complete quench to remove all iodine species. For the acid, ensure complete acidification and thorough extraction.

Safety Precautions

  • Dess-Martin Periodinane (DMP): Can be explosive upon impact or heating. Handle with care and avoid grinding.

  • Oxalyl Chloride (used in Swern oxidation, an alternative to DMP): Highly toxic and corrosive. Reacts violently with water. Must be handled in a fume hood.[9]

  • Sodium Chlorite & Bleach: Strong oxidizers. Do not mix directly. Avoid contact with organic materials. The TEMPO reaction can be exothermic and should be monitored.

  • Dichloromethane: Volatile and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Pouwer, R. H., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PLoS ONE, 7(9), e45484. Retrieved from [Link]

  • Yang, S., et al. (2025). Selective oxidation of aryl alcohols to aldehydes/ketones on Pd/Co3O4-bimetallic catalysts. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2021). Radical Chemistry of tert-Butoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for selective oxidation of primary alcohols to aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • Zhao, M., et al. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. Retrieved from [Link]

  • Lu, Y., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Journal of Organic Chemistry, 88(13), 8114–8122. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Mancuso, A. J., et al. (1981). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. The Journal of Organic Chemistry, 46(21), 4280–4284. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Open Science, 7(2), 191568. Retrieved from [Link]

  • Organic Reactions. (2011). TEMPO-Mediated Oxidations. Retrieved from [Link]

  • Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 543–548. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TEMPO/IBD Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • IOC 25. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids. YouTube. Retrieved from [Link]

  • Chem-Station International Edition. (2014). Swern Oxidation. Retrieved from [Link]

  • Lei, H., & Liu, X. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Tetrahedron Letters, 48(12), 2139–2142. Retrieved from [Link]

  • Kumar, A., et al. (2010). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 8(19), 4285-4288. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

Sources

Experimental setup for the synthesis of 9-tert-Butoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 9-tert-butoxynonan-1-ol , a critical bifunctional linker used in the synthesis of PROTACs, lipid nanoparticles (LNPs), and antibody-drug conjugates (ADCs).

The primary challenge in synthesizing this molecule is the desymmetrization of 1,9-nonanediol . Standard etherification often leads to a statistical mixture of unreacted diol, the desired mono-ether, and the unwanted di-ether. This guide presents an optimized Acid-Catalyzed Isobutylene Addition protocol, selected for its atom economy and scalability. We also provide a "High-Selectivity" alternative using Magnesium Perchlorate for small-scale, high-value applications.

Reaction Mechanism & Strategy

The synthesis relies on the acid-catalyzed addition of 1,9-nonanediol to isobutylene. The reaction is thermodynamically controlled but kinetically managed to maximize the mono-protected species.

Reaction Scheme

ReactionScheme SM 1,9-Nonanediol (C9H20O2) Mono 9-tert-Butoxynonan-1-ol (Target: Mono-Ether) SM->Mono k1 (Fast) Reagent Isobutylene (Gas) + Amberlyst-15 (H+) Reagent->Mono Di 1,9-Di-tert-butoxynonane (Over-reaction) Mono->Di k2 (Slow due to sterics)

Figure 1: Reaction pathway showing the sequential etherification. Control of stoichiometry is critical to minimize Di-ether formation.

Strategic Considerations
  • Statistical Distribution: In a perfectly statistical reaction, the maximum yield of mono-product is 50%. However, the bulky tert-butyl group introduces steric hindrance, slightly retarding the second addition (

    
    ).
    
  • Conversion Control: To maximize yield and simplify purification, the reaction is run to 60-70% conversion . Pushing to 100% conversion results in significant di-ether formation, which is difficult to separate from the mono-ether.

  • Catalyst Choice: Amberlyst-15 (macroreticular resin) is preferred over soluble acids (H₂SO₄) because it facilitates workup (filtration) and prevents acid-catalyzed decomposition of the product during concentration.

Experimental Protocol: Isobutylene Gas Method (Scalable)

This is the preferred method for multigram to kilogram scale synthesis.

Equipment & Reagents
  • Reaction Vessel: 3-Neck Round Bottom Flask (RBF) or Pressure Tube (for small scale).

  • Gas Handling: Isobutylene lecture bottle, gas regulator, oil bubbler, and chemically resistant tubing (Tygon/PTFE).

  • Temperature Control: Ice/Water bath (0°C).

  • Reagents:

    • 1,9-Nonanediol (1.0 equiv).

    • Isobutylene Gas (Excess, saturated).

    • Amberlyst-15 (20 wt% relative to diol).

    • Solvent: Dichloromethane (DCM) or Hexanes/DCM (1:1).

Step-by-Step Procedure

Step 1: Preparation of the Diol Solution

  • Charge the 3-neck RBF with 1,9-Nonanediol (10.0 g, 62.4 mmol).

  • Add Dichloromethane (DCM) (100 mL). Stir until fully dissolved.

    • Note: 1,9-nonanediol is sparingly soluble in pure hexanes but soluble in DCM. A DCM solution ensures homogeneity.

  • Add Amberlyst-15 beads (2.0 g). Ensure the beads are pre-washed with DCM if they are old/dry to remove leachables.

Step 2: Gas Saturation (The Critical Step)

  • Cool the mixture to 0°C using an ice bath.

    • Why? Isobutylene solubility increases at lower temperatures, and the reaction exotherm is managed to prevent polymerization of isobutylene.

  • Connect the Isobutylene gas line to a glass dispersion tube (sparger) submerged in the solvent.

  • Bubble Isobutylene gas through the solution at a moderate rate for 15-20 minutes until the solvent volume noticeably expands (approx 10-15% volume increase indicates saturation).

  • Seal the flask tightly (or close the pressure tube valve).

  • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12-18 hours.

Step 3: Reaction Monitoring (In-Process Control)

  • Method: TLC (Silica Gel).

  • Eluent: Hexanes:Ethyl Acetate (3:1).

  • Stain: KMnO₄ or Phosphomolybdic Acid (PMA).

  • Target Profile:

    • Rf ~0.1: Unreacted Diol (Strong spot).

    • Rf ~0.4: Mono-ether (Target) (Dominant spot).

    • Rf ~0.8: Di-ether (Faint spot).

  • Stop Criteria: Terminate when the Di-ether spot begins to intensify significantly, usually when ~30% of starting diol remains.

Step 4: Workup

  • Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the Amberlyst-15 catalyst.

  • Safety: The filtrate contains dissolved isobutylene. Concentrate the filtrate on a Rotary Evaporator in a well-ventilated hood .

    • Bath Temp: 30°C.

    • Pressure:[1][2] Down to 200 mbar initially to degas, then high vacuum.

Step 5: Purification

  • The crude oil is a mixture of Diol, Mono-ether, and Di-ether.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (60 Å).

    • Gradient: 100% Hexanes

      
       20% EtOAc/Hexanes.
      
  • Elution Order:

    • Di-ether: Elutes first (non-polar). Discard or recycle.

    • Mono-ether (Product): Elutes second. Collect.

    • Diol: Elutes last (very polar). Recover and recycle for the next batch.

Workflow Visualization

Workflow Start Start: 1,9-Nonanediol in DCM CatAdd Add Amberlyst-15 Cool to 0°C Start->CatAdd Gas Saturate with Isobutylene (Bubble 20 min) CatAdd->Gas React Seal & Stir RT, 16h Gas->React Check IPC: TLC Check Is Di-ether < 10%? React->Check Check->React No (Wait) Filter Filter Catalyst Concentrate Check->Filter Yes Purify Column Chromatography Hex -> 20% EtOAc Filter->Purify

Figure 2: Operational workflow for the batch synthesis of 9-tert-butoxynonan-1-ol.

Alternative "High-Selectivity" Protocol (Lab Scale)

For researchers without gas handling infrastructure, the Magnesium Perchlorate / Boc₂O method is recommended. This method generates the tert-butyl cation in situ and is highly selective for primary alcohols.

  • Reagents: 1,9-Nonanediol (1.0 equiv), (Boc)₂O (1.1 equiv), Mg(ClO₄)₂ (0.1 equiv).

  • Solvent: DCM.

  • Procedure:

    • Dissolve diol and (Boc)₂O in DCM.

    • Add Mg(ClO₄)₂.

    • Reflux (40°C) for 18h.

    • Wash with water, dry, and purify.

  • Advantage: Avoids gas cylinders; higher mono-selectivity due to the bulky nature of the Boc intermediate.

  • Disadvantage: (Boc)₂O is more expensive than isobutylene; Magnesium Perchlorate is a strong oxidant (explosion hazard with organics if heated dry).

Data & Validation

Physical Properties
PropertyValueNotes
Appearance Colorless OilViscous at RT
Molecular Weight 216.36 g/mol
Boiling Point ~110°C @ 0.5 mmHgEstimated
TLC Rf 0.4525% EtOAc in Hexanes
Analytical Validation (NMR)

The product is self-validating via ¹H NMR.

  • Diagnostic Signal 1:

    
     1.18 ppm (Singlet, 9H) 
    
    
    
    Confirms tert-butyl group .
  • Diagnostic Signal 2:

    
     3.40 ppm (Triplet, 2H, 
    
    
    
    Hz)
    
    
    Confirms -CH₂-O-tBu (Ether linkage).
  • Diagnostic Signal 3:

    
     3.64 ppm (Triplet, 2H, 
    
    
    
    Hz)
    
    
    Confirms -CH₂-OH (Free alcohol).
  • Integration Ratio: The ratio of Signal 2 to Signal 3 must be 1:1 . If Signal 2 > Signal 3, you have Di-ether contamination.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for ether protection).

  • Alexakis, A.; Gardette, M.; Colin, S. "Amberlyst 15 as a convenient catalyst for the protection of alcohols as tert-butyl ethers." Tetrahedron Letters, 1988 , 29, 2951-2954. (Primary reference for the Amberlyst protocol).

  • Bartoli, G. et al. "Magnesium Perchlorate as an Efficient Catalyst for the Synthesis of tert-Butyl Ethers from Alcohols and Di-tert-butyl Dicarbonate." Synlett, 2007 , 17, 2652-2656. (Reference for the Boc2O alternative method).

  • Masui, H. et al. "Selective Monoprotection of Symmetrical Diols in a Flow Reactor." International Journal of Organic Chemistry, 2018 , 8, 264-271. (Context on statistical distribution challenges).

Sources

Application Notes & Protocols: A Scientist's Guide to Lewis Acid Catalysis for the Synthesis of tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of the tert-Butyl Ether Protecting Group

In the landscape of synthetic organic chemistry, the protection of hydroxyl groups is a foundational strategy for the successful execution of multi-step syntheses. Among the myriad of protecting groups, the tert-butyl ether stands out for its unique combination of stability and controlled lability. Its steric bulk confers robustness against a wide range of reaction conditions, including strongly basic media, organometallic reagents, and various redox transformations. However, its susceptibility to cleavage under acidic conditions provides a convenient and often orthogonal deprotection strategy.

Traditionally, the synthesis of tert-butyl ethers has been fraught with challenges, often requiring harsh conditions such as the use of gaseous isobutylene and strong Brønsted acids, which can be incompatible with sensitive functional groups.[1] The Williamson ether synthesis, a cornerstone of ether formation, is notoriously inefficient for producing sterically hindered ethers like tert-butyl ethers, primarily due to the propensity of tert-butyl halides to undergo elimination in the presence of a base.

The advent of Lewis acid catalysis has revolutionized this field, offering mild, efficient, and highly selective pathways to tert-butyl ethers. This guide provides an in-depth exploration of Lewis acid-catalyzed tert-butylation of alcohols, focusing on the underlying principles, a comparative analysis of common catalysts, and detailed, field-proven protocols for researchers in the chemical sciences and drug development.

The Mechanistic Heart of the Reaction: Lewis Acid-Mediated tert-Butylation

The most prevalent and versatile method for Lewis acid-catalyzed tert-butylation employs di-tert-butyl dicarbonate (Boc₂O) as the tert-butyl source. The success of this reaction hinges on the crucial role of the Lewis acid in activating the Boc₂O, making it susceptible to nucleophilic attack by the alcohol.

The key insight into this reaction is that the nature of the Lewis acid's counter-ion is a primary determinant of the reaction's outcome.[2][3] Lewis acids with non-coordinating, charge-delocalized anions, such as perchlorate (ClO₄⁻) and triflate (OTf⁻), are essential for favoring the formation of the desired tert-butyl ether. In contrast, Lewis acids with more coordinating anions tend to yield tert-butoxycarbonyl (Boc) protected alcohols.[2][3]

The proposed mechanism involves the coordination of the Lewis acid to a carbonyl oxygen of Boc₂O. This activation polarizes the anhydride, facilitating the nucleophilic attack by the alcohol. The subsequent collapse of the intermediate and decarboxylation generates the stable tert-butyl cation, which is then trapped by the alcohol to furnish the final tert-butyl ether.

Lewis_Acid_Catalyzed_tert_Butylation_Mechanism cluster_activation Activation of Boc₂O cluster_nucleophilic_attack Nucleophilic Attack and Intermediate Formation cluster_collapse Collapse and Carbocation Formation cluster_product_formation Product Formation Boc2O Boc₂O Activated_Boc2O [Activated Boc₂O-Lewis Acid Complex] Boc2O->Activated_Boc2O Coordination Alcohol R-OH LA Lewis Acid (e.g., Mg²⁺, Sc³⁺) LA->Boc2O Intermediate [Tetrahedral Intermediate] Activated_Boc2O->Intermediate Alcohol->Activated_Boc2O tBu_cation tert-Butyl Cation Intermediate->tBu_cation Decarboxylation & Collapse Product R-O-tBu (tert-Butyl Ether) tBu_cation->Product Alcohol2 R-OH Alcohol2->tBu_cation Trapping

Caption: Proposed mechanism for Lewis acid-catalyzed tert-butylation of alcohols using Boc₂O.

A Comparative Guide to Effective Lewis Acid Catalysts

The choice of Lewis acid is critical and depends on the nature of the substrate, cost considerations, and desired reaction conditions. Below is a comparative summary of commonly employed Lewis acids for this transformation.

Lewis Acid CatalystTypical SubstratesAdvantagesDisadvantagesCatalyst Loading (mol%)
Mg(ClO₄)₂ Primary, secondary, and benzylic alcoholsCost-effective, highly efficient for aliphatic alcohols, mild conditions.[4][5]Perchlorates can be explosive and require careful handling. Not ideal for phenols.[2][3]5-10
Al(ClO₄)₃ Primary and secondary aliphatic alcoholsGood compromise between cost and efficiency for aliphatic systems.[2][3]Similar to Mg(ClO₄)₂, perchlorate safety concerns are paramount.5-10
Sc(OTf)₃ Phenols, primary, and secondary alcoholsExcellent catalyst for phenols, highly active, can be recycled.[2][3]Higher cost compared to perchlorate-based catalysts.1-10
Er(OTf)₃ Alcohols and phenolsCan be used in solvent-free conditions and is reusable.[6]Higher cost.1-5
FeCl₃ Phenols (tert-butylation of the aromatic ring)Inexpensive and readily available.[7]Primarily used for Friedel-Crafts alkylation of phenols, not O-tert-butylation.Catalytic to stoichiometric

Experimental Protocols: A Practical Benchtop Guide

The following protocols are designed to be robust and reproducible. As with all chemical reactions, it is imperative to perform a risk assessment and adhere to all safety guidelines.

General Workflow

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add Alcohol, Solvent (optional), and Lewis Acid Catalyst start->reagents boc2o Add Di-tert-butyl Dicarbonate (Boc₂O) reagents->boc2o reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC-MS) boc2o->reaction workup Aqueous Work-up: Quench, Separate Layers, Extract Aqueous Phase reaction->workup purify Dry Organic Layer and Concentrate in vacuo workup->purify column Purify by Column Chromatography purify->column characterize Characterize Product (NMR, MS, IR) column->characterize end End: Pure tert-Butyl Ether characterize->end

Caption: General experimental workflow for Lewis acid-catalyzed tert-butylation.

Protocol 1: tert-Butylation of a Primary Aliphatic Alcohol using Mg(ClO₄)₂

Target Reaction: Synthesis of tert-Butoxyheptane from 1-Heptanol.

Materials:

  • 1-Heptanol (1.0 mmol, 116 mg)

  • Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) (0.1 mmol, 22.3 mg)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.3 mmol, 502 mg)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 1-heptanol (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add anhydrous magnesium perchlorate (0.1 mmol). Stir the mixture at room temperature for 5 minutes.

  • Add di-tert-butyl dicarbonate (2.3 mmol) in one portion.

  • Heat the reaction mixture to 40 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.[4]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure tert-butoxyheptane.[8]

Protocol 2: tert-Butylation of a Phenol using Sc(OTf)₃

Target Reaction: Synthesis of tert-Butoxybenzene from Phenol.

Materials:

  • Phenol (1.0 mmol, 94 mg)

  • Scandium(III) Triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 mmol, 436 mg)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.0 mmol) and scandium(III) triflate (0.05 mmol).

  • Add anhydrous acetonitrile (5 mL) and stir until the solids dissolve.

  • Add di-tert-butyl dicarbonate (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. For phenols, the reaction is generally complete within 1-4 hours.[2][3]

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting oil or solid by flash column chromatography on silica gel to yield pure tert-butoxybenzene.

Safety and Handling: A Chemist's Prerogative

Di-tert-butyl dicarbonate (Boc₂O):

  • Hazards: Flammable solid, skin and eye irritant, sensitizer, and acutely toxic upon inhalation.[9]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid inhalation of dust. Do not work in a closed system, as the reaction generates CO₂ gas.[11]

Perchlorate Salts (Mg(ClO₄)₂, Al(ClO₄)₃):

  • Hazards: Strong oxidizers. Can form explosive mixtures with organic materials, especially upon heating.[12][13]

  • Handling: Handle with extreme care. Do not grind or subject to shock. Store away from combustible materials.[10][12] Use in a chemical fume hood and wear appropriate PPE, including a face shield.[14]

Scandium(III) Triflate (Sc(OTf)₃):

  • Hazards: Causes skin and serious eye irritation.[15]

  • Handling: Hygroscopic; handle under an inert atmosphere.[16] Use in a well-ventilated area and wear standard PPE. Avoid creating dust.[17][18]

Product Characterization: Confirming Success

The successful synthesis of a tert-butyl ether can be readily confirmed by ¹H NMR spectroscopy. The most characteristic feature is a sharp singlet integrating to nine protons in the upfield region of the spectrum, typically between δ 1.1 and 1.4 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.[19][20] The protons on the carbon adjacent to the ether oxygen will exhibit a downfield shift. For example, in tert-butyl methyl ether, the methoxy protons appear as a singlet at approximately δ 3.21 ppm, while the tert-butyl protons are at δ 1.19 ppm.[19][20]

Conclusion

Lewis acid catalysis offers a powerful and versatile platform for the synthesis of tert-butyl ethers, providing a milder and more selective alternative to traditional methods. By understanding the underlying mechanism and carefully selecting the appropriate Lewis acid for the substrate at hand, researchers can efficiently protect hydroxyl groups in a wide array of molecules. The protocols detailed in this guide serve as a validated starting point for the successful implementation of this important transformation in the laboratory.

References

  • Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 71(26), 9580–9588. [Link]

  • Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers. Organic Letters, 7(3), 427–430. [Link]

  • Fandrick, K. R., Patel, N. D., Radomkit, S., Chatterjee, A., Braith, S., Fandrick, D. R., Busacca, C. A., & Senanayake, C. H. (2021). A Noncoordinating Acid–Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols. The Journal of Organic Chemistry, 86(6), 4877–4882. [Link]

  • Pan, Y., Chojnacka, M., Crowley, R., et al. (2022). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. eScholarship, University of California. [Link]

  • Noji, M., Ohno, T., Fuji, K., Futaba, N., Tajima, H., & Ishii, K. (2003). Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate. The Journal of Organic Chemistry, 68(24), 9340–9347. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]

  • Organic Syntheses. (n.d.). Purification by Column Chromatography. [Link]

  • University of British Columbia. (2019, April 4). SAFE WORK PROCEDURE Working Safely with Perchloric Acid. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Scandium(III) trifluoromethanesulfonate, 97%. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]

  • Alpha Resources. (2025, July 21). Safety Data Sheet: Magnesium Perchlorate. [Link]

  • Szabo-Scandic. (n.d.). Scandium(III) triflate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 9-tert-Butoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Statistical Challenge

The synthesis of 9-tert-butoxynonan-1-ol typically involves the mono-protection of 1,9-nonanediol. Because the starting material is a symmetric diol, any reaction yields a statistical mixture governed by probability:

  • Unreacted Starting Material (SM): 1,9-Nonanediol (Polar).

  • Target Product: 9-tert-Butoxynonan-1-ol (Intermediate Polarity).

  • Over-reacted Byproduct: 1,9-Di-tert-butoxynonane (Non-polar).

The Core Problem: You are separating three compounds that differ only by the capping of a hydroxyl group with a lipophilic tert-butyl moiety. While the polarity differences are distinct, the tert-butyl ether linkage is acid-sensitive , making standard silica chromatography risky without modification.

Pre-Purification Workup (The "Water Wash" Protocol)

Do not load the crude reaction mixture directly onto a column. 1,9-Nonanediol is significantly more water-soluble than the protected ethers. A strategic aqueous workup can remove 80-90% of the unreacted starting material, simplifying the subsequent chromatography.

Protocol: Phase Partitioning
  • Dilute: Dilute the crude reaction mixture with Hexanes (not Dichloromethane). The di-ether and mono-ether are highly soluble in hexanes; the diol is less so.

  • Wash: Wash the organic layer 3 times with Water .

    • Mechanism:[1][2] The diol partitions into the aqueous phase. The lipophilic ethers stay in the Hexanes.

  • Brine: Wash once with saturated brine to remove emulsified water.

  • Dry: Dry over

    
     and concentrate.
    

Result: Your crude oil now consists primarily of the Target Mono-ether and the Di-ether byproduct, with only trace amounts of Diol.

Chromatography Troubleshooting Guide

Critical Warning: Silica Acidity

Standard Silica Gel (60 Å) is slightly acidic (pH ~6.5–7.0). tert-Butyl ethers are acid-labile and can hydrolyze back to the alcohol on the column, especially during slow elutions.

Solution: You must buffer your silica gel.

  • Add 1% Triethylamine (TEA) to your eluent system.

  • Pre-wash the column with the TEA-containing solvent before loading the sample.

Visualization (UV is Useless)

9-tert-Butoxynonan-1-ol lacks a chromophore (no conjugated


-systems). UV detection at 254 nm will show nothing.  You must use chemical stains.

Recommended Stains:

  • KMnO

    
     (Potassium Permanganate):  Stains alcohols bright yellow on a purple background. Excellent for the Mono-ether and Diol.
    
  • PMA (Phosphomolybdic Acid): Universal stain.[3][4] Heats to dark blue/green spots.

  • I

    
     (Iodine Chamber):  Reversible. Good for quick checks of the non-polar Di-ether.
    
Step-by-Step Chromatography Protocol
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard resolution.
Buffer 1% Et

N
(Triethylamine)
Neutralizes silica acidity to prevent

-Bu cleavage.
Solvent A HexanesNon-polar carrier.
Solvent B Ethyl Acetate (EtOAc)Polar modifier.
Gradient 0%

30% EtOAc
See elution order below.

Elution Order (in Hexanes/EtOAc):

  • Solvent Front: 1,9-Di-tert-butoxynonane (Rf ~0.8 in 20% EtOAc).

  • Middle: 9-tert-Butoxynonan-1-ol (Target) (Rf ~0.3–0.4 in 20% EtOAc).

  • Baseline: Trace 1,9-Nonanediol (Stays at origin unless polarity >50% EtOAc).

Visualizing the Workflow

Diagram 1: Purification Logic Flow

This flowchart illustrates the decision-making process for purifying the crude mixture.

PurificationFlow Crude Crude Reaction Mix (Diol + Mono + Di-ether) Partition Partition: Hexanes vs. Water Crude->Partition AqPhase Aqueous Phase (Contains 1,9-Nonanediol) Partition->AqPhase Discard OrgPhase Organic Phase (Mono + Di-ether) Partition->OrgPhase Keep TLC TLC Analysis (Stain: KMnO4) OrgPhase->TLC Check Rf Column Flash Chromatography (Buffered Silica: 1% TEA) TLC->Column Load Sample Fractions Fraction Collection Column->Fractions Gradient Elution Final Pure 9-tert-Butoxynonan-1-ol Fractions->Final Evaporation

Caption: Logical workflow for removing bulk starting material via extraction prior to chromatographic polishing.

Diagram 2: TLC Decision Tree

How to interpret the stained TLC plate during fraction collection.

TLCDecision SpotHigh High Spot (Rf > 0.7) No OH group Identify1 Di-tert-butyl ether (Byproduct) SpotHigh->Identify1 SpotMid Mid Spot (Rf ~ 0.35) Stains w/ KMnO4 Identify2 Target Mono-ether SpotMid->Identify2 SpotLow Baseline Spot Stains heavily Identify3 Unreacted Diol SpotLow->Identify3

Caption: TLC interpretation guide using 20% EtOAc/Hexane. Visualization requires KMnO4 or PMA stain.

Frequently Asked Questions (FAQ)

Q1: My product is decomposing on the column. The NMR shows a mix of product and starting material after purification. A: This is classic acid-catalyzed hydrolysis. The acidic sites on the silica gel cleaved your tert-butyl ether.

  • Fix: You must add 0.5% to 1% Triethylamine (TEA) to your eluent solvents. This neutralizes the silica. Alternatively, use neutral Alumina, though resolution may be lower.

Q2: Can I use vacuum distillation instead of chromatography? A: Yes, but with extreme caution.

  • Risk: tert-Butyl ethers are thermally labile. If the pot temperature exceeds 100–120°C, you risk elimination to isobutylene and the alcohol.

  • Requirement: You need a high vacuum (<0.1 mmHg) to keep the boiling point low. Ensure the glassware is base-washed to remove acidic residues that could catalyze decomposition at high heat.

Q3: I can't see anything on the TLC under the UV lamp. A: 9-tert-Butoxynonan-1-ol is an aliphatic ether/alcohol. It has no UV activity. You must use a destructive stain. Dip the plate in KMnO


 or Phosphomolybdic Acid (PMA) and heat it with a heat gun until spots appear.

Q4: The diol is clogging the top of my column. A: 1,9-Nonanediol is very polar and can crystallize or "gum up" in non-polar solvents like pure hexane.

  • Fix: Perform the "Water Wash" (Section 2) rigorously before loading the column. If you must load diol, use a "solid load" technique (adsorb crude onto silica) rather than liquid loading to prevent precipitation at the column head.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[1] (Standard reference for stability of tert-butyl ethers and buffering requirements).

  • Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd ed.; Pergamon Press: Oxford, 1988.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: London, 1989.
  • PubChem Database. Compound Summary for 1,9-Nonanediol. National Center for Biotechnology Information. Available at: [Link] (Verified for physical properties and solubility data).

Sources

Technical Support Center: Optimizing tert-Butoxylation of Diols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: TBU-OPT-2024 Subject: Advanced protocols and troubleshooting for sterically demanding etherification.

Executive Summary: The Steric Paradox

Installing a tert-butyl group onto a diol is chemically paradoxical. You are attempting to attach a bulky, sterically demanding protecting group onto a nucleophile (hydroxyl) that is often itself hindered or prone to side reactions like elimination.

Traditional methods (isobutylene gas + strong acid) are often too harsh for modern drug scaffolds. This guide prioritizes two superior, bench-stable protocols:

  • The Bartoli Protocol: Magnesium Perchlorate /

    
     (Mild, stoichiometric).
    
  • The Imidate Protocol: tert-Butyl Trichloroacetimidate (TBTA) (Acid-sensitive substrates).

Reagent Selection Matrix

Before starting, verify you are using the correct chemistry for your scale and substrate sensitivity.

ReagentSelection Start START: Analyze Substrate AcidSens Is the substrate acid-sensitive? Start->AcidSens Scale Reaction Scale? AcidSens->Scale No (Robust scaffold) TBTA RECOMMENDED: TBTA Method (Mild Lewis Acid) AcidSens->TBTA Yes (Acetals, Silyl ethers present) MgClO4 RECOMMENDED: Bartoli Protocol (Mg(ClO4)2 / Boc2O) Scale->MgClO4 < 100g (High Value) Isobutylene LEGACY: Isobutylene Gas (H2SO4 cat.) Scale->Isobutylene > 1 kg (Industrial/Commodity)

Figure 1: Decision Matrix for tert-Butoxylation Reagents. Select TBTA for delicate substrates and the Bartoli protocol for general high-yield synthesis.

Protocol A: The Bartoli Method ( )

Best for: General synthesis, avoiding gas cylinders, and high chemoselectivity.[1]

The Mechanism

This reaction utilizes Magnesium Perchlorate as a Lewis Acid to activate Di-tert-butyl dicarbonate (


). The alcohol attacks the activated carbonyl, forming a mixed carbonate which collapses (decarboxylates) to form the tert-butyl ether.
Standard Operating Procedure (SOP)
  • Stoichiometry: Mix Substrate (1.0 equiv) and

    
     (2.3 equiv for di-protection).
    
  • Catalyst: Add anhydrous

    
     (10 mol%).
    
  • Solvent: Reaction can be run neat (solvent-free) or in minimal DCM if the substrate is solid.

  • Conditions: Heat to 40°C. Stir vigorously.

  • Quench: Dilute with water/ether. The catalyst is water-soluble.

Troubleshooting Guide (Q&A)

Q: My reaction is stalling at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: The catalyst may be "poisoned" by moisture or the reaction has reached equilibrium (less likely here) or the mixture is too viscous (if neat).

  • Fix:

    • Solvent Check: If running neat, the mixture might be too thick for effective mass transfer. Add minimal DCM (0.5 M concentration).

    • Temperature: Increase temperature to 50°C. Warning: Do not exceed 60°C due to rapid

      
       evolution.
      

Q: I am seeing significant carbonate side-products (Boc-protection instead of t-Butyl ether).

  • Diagnosis: This indicates the decarboxylation step is failing. This often happens with non-perchlorate Lewis acids or if the temperature is too low.

  • Fix: Ensure you are using Magnesium Perchlorate specifically. Other salts like

    
     or 
    
    
    
    favor the carbonate. Ensure the reaction is heated to at least 40°C to drive
    
    
    loss.

Q: Safety Alert: Is Magnesium Perchlorate dangerous?

  • Critical:

    
     is a strong oxidizer.
    
  • Protocol: Never heat the dry reaction residue containing organic material. Always quench with water before attempting to remove solvents.

Protocol B: The Imidate Method (TBTA)

Best for: Acid-sensitive substrates (acetals, silyl ethers) that cannot survive even mild heating.

Standard Operating Procedure (SOP)
  • Reagents: Substrate (1.0 equiv) in Cyclohexane/DCM (2:1 ratio).

  • Activator: Add tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.2 equiv).

  • Catalyst: Add

    
     (catalytic, 0.1 equiv) dropwise at 0°C.
    
  • Workup: Filter off the precipitated trichloroacetamide byproduct.

Troubleshooting Guide (Q&A)

Q: The trichloroacetamide precipitate is not forming, and yield is near zero.

  • Diagnosis: Hydrolysis of the reagent.[2][3] TBTA is extremely sensitive to moisture. If your solvent is "wet," the imidate hydrolyzes to trichloroacetamide before reacting with your diol.

  • Fix:

    • Dry DCM over

      
       or molecular sieves (3Å) immediately before use.
      
    • Verify the quality of TBTA via NMR (check for amide proton signals).

Q: My acid-labile protecting group (e.g., TBS) fell off.

  • Diagnosis: The Lewis acid (

    
    ) was too strong.
    
  • Fix: Switch to Triflic Acid (TfOH) in catalytic amounts (0.5 mol%) or use Pyridinium p-toluenesulfonate (PPTS) for a milder proton source.

Selectivity Optimization: Mono- vs. Bis-Protection

Achieving mono-protection on a symmetrical diol requires breaking statistical probability.

Strategy Table
StrategyConditionsExpected Ratio (Mono:Bis)Notes
Statistical 1.0 eq Reagent, High Dilution~3:1Requires chromatography to separate diol/mono/bis.
Steric Control

/

>10:1Primary alcohols react significantly faster than secondary.
Solvent Effect Non-polar solvent (Hexane/Tol)VariableIn non-polar solvents, the mono-ether may precipitate or H-bond internally, preventing the second reaction.
Visualizing the Selectivity Pathway

Selectivity Diol Diol (Start) Intermediate Activated Complex Diol->Intermediate Slow (Sterics) Mono Mono-Ether (Target) Intermediate->Mono Fast Bis Bis-Ether (Over-reaction) Mono->Bis Inhibited by Steric Bulk of t-Bu

Figure 2: Steric Inhibition.[1][3][4][5][6][7][8][9][10][11][12][13] The installation of the first t-butyl group creates a steric "shield" that significantly retards the second addition, provided the temperature is controlled.

References & Authority

  • The Bartoli Protocol (

    
    ): 
    
    • Bartoli, G. et al. "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate with Alcohols in the Presence of Magnesium Perchlorate."[1] Org.[1][2][6][13][14][15] Lett.2005 , 7, 427-430.[1][15]

    • Significance: Establishes the magnesium perchlorate method as a standard for mild etherification.

  • The Imidate Protocol (TBTA):

    • Armstrong, A. et al. "tert-Butyl 2,2,2-trichloroacetimidate." E-EROS Encyclopedia of Reagents for Organic Synthesis.

    • Significance: Defines the standard conditions for acid-sensitive substrates.

  • General Protective Groups:

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley-Interscience.[15]

    • Significance: The definitive guide for compatibility charts.

Disclaimer: This guide is for research purposes only. Magnesium perchlorate is a strong oxidizer; consult your local EHS guidelines regarding perchlorate safety before scaling up.

Sources

Removal of unreacted starting materials from 9-tert-Butoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TB-C9 Subject: Removal of unreacted 1,9-nonanediol and bis-protected byproducts from reaction mixture. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic & Triage

Before initiating purification, you must accurately characterize your crude mixture.[1] The synthesis of 9-tert-Butoxynonan-1-ol (Mono-ether) from 1,9-nonanediol typically yields a statistical mixture containing three distinct components based on polarity.

Impurity Profile
ComponentStructure DescriptionPolarity (TLC)Physical State (Approx.)Solubility (Water)
A. Bis-ether 1,9-di-tert-butoxynonaneNon-polar (High Rf)OilInsoluble
B. Target 9-tert-Butoxynonan-1-ol Intermediate Rf Viscous Oil Low/Sparingly
C. Starting Material 1,9-nonanediolPolar (Low Rf/Baseline)SolidModerate/High
Diagnostic Step: TLC Analysis
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: These compounds lack strong chromophores for UV detection. You must use a stain.[1]

    • Recommended:KMnO₄ (Potassium Permanganate) or PMA (Phosphomolybdic Acid) followed by heating. The diol and alcohol will stain vigorously; the bis-ether may stain faintly.

Purification Workflow

The following decision tree outlines the optimal purification strategy based on the scale and composition of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckSolids Is there visible precipitate? Start->CheckSolids Filter Filtration (Remove bulk Diol) CheckSolids->Filter Yes AqueousWorkup Aqueous Workup (Remove remaining Diol) CheckSolids->AqueousWorkup No Filter->AqueousWorkup Analyze TLC Analysis AqueousWorkup->Analyze Decision Select Purification Method Analyze->Decision Distillation Vacuum Distillation (>10g Scale) Decision->Distillation Large Scale / High BP Separation Column Buffered Flash Chromatography (<10g Scale) Decision->Column Small Scale / Close Rf Final Pure 9-tert-Butoxynonan-1-ol Distillation->Final Column->Final

Figure 1: Purification logic flow for mono-protected diols.

Detailed Protocols

Protocol A: Bulk Removal of Diol (Aqueous Workup)

Purpose: To leverage the water solubility of 1,9-nonanediol to remove it before chromatography, preventing column overload.

  • Dilution: Dissolve the crude oil in a non-polar solvent (Hexanes or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as it can solubilize more of the diol.

  • Wash: Wash the organic layer 3-4 times with water.

    • Note: 1,9-nonanediol has significant water solubility compared to the tert-butyl ether.

  • Brine Wash: Perform a final wash with saturated NaCl (brine) to remove emulsified water.

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Buffered Flash Chromatography (The "Gold Standard")

Risk Warning: tert-Butyl ethers are acid-labile. Standard silica gel is slightly acidic (pH 6-6.5) and can catalyze the cleavage of the tert-butyl group back to the alcohol and isobutylene gas, especially during slow elutions.

The Fix: Silica Buffering

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 5% EtOAc/Hexane).

  • Add Buffer: Add 1% Triethylamine (Et₃N) to the slurry and stir for 5 minutes. This neutralizes acidic sites on the silica.

  • Pack Column: Pour the buffered slurry into the column.

  • Elution: Run the column using a gradient of Hexanes/Ethyl Acetate (0% → 30% EtOAc).

    • Fraction 1 (Non-polar): Bis-tert-butoxynonane.

    • Fraction 2 (Target):9-tert-Butoxynonan-1-ol .

    • Fraction 3 (Polar): Trace unreacted 1,9-nonanediol (if any remains after workup).

Protocol C: Vacuum Distillation (Scale-Up)

Purpose: For scales >10g where chromatography is costly.

  • Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg).

  • Temperature Control:

    • Caution: Do not exceed pot temperatures of 140°C. High heat can trigger thermal elimination of isobutylene.

  • Fractions:

    • Fore-run: Lower boiling impurities and bis-ether.

    • Main Fraction: 9-tert-Butoxynonan-1-ol.

    • Residue: Unreacted 1,9-nonanediol (High BP, likely remains in the flask).

Troubleshooting & FAQs

Q: My product yield is lower than expected after the column, and I smell a gas. What happened? A: You likely experienced acid-catalyzed deprotection on the silica gel. The "gas" is isobutylene.

  • Solution: You must buffer your silica gel with 1% Triethylamine (Et₃N) before loading your sample. Alternatively, use neutral alumina, though separation resolution may be lower.

Q: The diol is streaking on the TLC plate and contaminating my product fraction. A: 1,9-nonanediol is very polar and hydrogen-bond rich, causing "tailing" on silica.

  • Solution: Perform the Aqueous Workup (Protocol A) rigorously before the column.[1] If streaking persists during chromatography, add 1% Methanol to your eluent to "sharpen" the alcohol peaks, but watch for co-elution.

Q: Can I use distillation to separate the mono-ether from the bis-ether? A: Yes, but it requires a good vacuum. The lack of hydrogen bonding in the bis-ether (9,9'-di-tert-butoxynonane) significantly lowers its boiling point compared to the mono-ether (which can H-bond).

  • Guidance: The bis-ether will distill first.[1] Ensure you have a distinct temperature plateau before collecting the mono-ether.

Q: I see a spot on TLC that runs very close to the solvent front. What is it? A: This is likely the bis-protected byproduct (1,9-di-tert-butoxynonane) or oligomers of isobutylene if that reagent was used. It is non-polar and easily removed by a quick hexane flush on a short silica plug.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (Standard reference for stability of tert-butyl ethers).

  • Organic Chemistry Portal. tert-Butyl Ethers: Protection and Deprotection. Available at: [Link]

  • PubChem. Compound Summary: tert-Butyl alcohol (Physical properties and stability context). Available at: [Link]

Sources

Technical Support Center: Optimizing 9-tert-Butoxynonan-1-ol Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TBU-C9-DEPROT Subject: Troubleshooting low yields in the cleavage of tert-butyl ethers on long-chain aliphatic alcohols. Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Diagnostic Logic

The deprotection of 9-tert-Butoxynonan-1-ol to yield 1,9-nonanediol is chemically straightforward but operationally deceptive.[1] While the tert-butyl ether is a robust protecting group requiring strong acid or specific Lewis acids for cleavage, the primary cause of "low yield" in this specific transformation is often not chemical conversion, but physical loss during isolation.

The product, 1,9-nonanediol, possesses a unique amphiphilic nature (C9 hydrophobic chain + two hydrophilic hydroxyls) that leads to significant solubility in the aqueous phase during standard workups.

Diagnostic Flowchart

Use the following logic tree to identify the root cause of your yield loss.

Troubleshooting Start Issue: Low Yield (<50%) TLC Step 1: Analyze Crude Reaction (TLC/GC-MS before workup) Start->TLC Result1 Starting Material (SM) Persists TLC->Result1 Result2 Clean Conversion (SM Gone, Product Present) TLC->Result2 Result3 New Side Spots (Complex Mixture) TLC->Result3 Cause1 KINETIC ISSUE Acid too weak or Isobutylene re-addition Result1->Cause1 Cause2 WORKUP ISSUE Product lost to Aqueous Phase (Water Solubility ~9g/L) Result2->Cause2 Cause3 SIDE REACTIONS Cation Polymerization or Dehydration Result3->Cause3 Action1 See Section 3: Scavengers & Acid Strength Cause1->Action1 Action2 See Section 2: Salting Out & Extraction Cause2->Action2 Action3 See Section 4: Mild Alternatives Cause3->Action3

Figure 1: Diagnostic logic for yield loss in aliphatic ether deprotection.

The "Hidden" Yield Killer: Workup & Isolation

Symptom: TLC shows full conversion, but the mass recovery after extraction is low (e.g., 30-40%).

Technical Insight: 1,9-Nonanediol has a water solubility of approximately 5.7 to 9.0 g/L at 20°C [1, 2].[1] While it appears lipophilic due to the nonane chain, the two terminal hydroxyl groups allow it to partition significantly into water, especially during the large-volume washes typically used to remove Trifluoroacetic Acid (TFA).

Corrective Protocol: The "Salting Out" Method Do not use a standard water wash.[1] Instead, modify the aqueous phase ionic strength.[1]

  • Concentrate First: Remove as much TFA and solvent (DCM) as possible via rotary evaporation before adding any water.[1]

  • Neutralization: Add saturated aqueous NaHCO₃ cautiously.

  • Saturation (Critical): Add solid NaCl to the aqueous phase until it is saturated (undissolved salt visible). This exploits the "Salting Out" effect, forcing the organic diol out of the aqueous phase.

  • Extraction Solvent: Do not use Hexane or pure Ether. Use Ethyl Acetate (EtOAc) or DCM/Isopropanol (9:1) .[1] The polarity is required to pull the diol.[1]

  • Repetition: Perform at least 3-4 extractions.

Solvent SystemSuitabilityReason
Hexane/Pentane ❌ PoorProduct is too polar; will remain in water.[1]
Diethyl Ether ⚠️ ModerateAcceptable, but requires multiple extractions.[1]
DCM ✅ GoodGood solubility, but emulsions can form.[1]
EtOAc ✅✅ ExcellentBest polarity match for diols; separates well from brine.[1]
Kinetic Issues: Incomplete Deprotection

Symptom: Starting material remains even after hours of reflux; or the reaction reaches equilibrium.[1]

Technical Insight: The cleavage of a tert-butyl ether proceeds via an E1 mechanism.[1] The ether is protonated, releasing the alcohol (product) and a stable tert-butyl cation. This cation rapidly loses a proton to form isobutylene (gas).[1]


The Trap:  In a closed system or with weak acid, isobutylene can re-add to the alcohol (microscopic reversibility), establishing an equilibrium.

Troubleshooting Q&A:

Q: I am using 4M HCl in Dioxane, but the reaction is slow. Why? A: tert-Butyl ethers on primary alcohols are significantly more stable than tert-butyl esters (Boc groups).[1] HCl is often insufficient.[1] You require Trifluoroacetic Acid (TFA) (neat or 1:1 in DCM) or a Lewis Acid catalyst.[1]

Q: How do I drive the reaction to completion? A: You must manage the tert-butyl cation.[1]

  • Scavengers: Add Triethylsilane (TES) or Thioanisole (2-5 equiv).[1] These irreversibly trap the tert-butyl cation, preventing re-alkylation [3].[1]

  • Open System: Ensure the reaction vessel is vented (e.g., via a needle to a bubbler) to allow isobutylene gas to escape.

Advanced & Green Alternatives

If the substrate contains acid-sensitive groups (preventing the use of neat TFA), use these specific catalytic methods.

Method A: Lewis Acid Catalysis (

)

Zinc Bromide is highly selective for tert-butyl ether cleavage without affecting other sensitive functionalities like benzyl ethers or silyl ethers.[1]

  • Reagents:

    
     (5.0 equiv), DCM, RT.[1]
    
  • Mechanism: Lewis acid coordination weakens the C-O bond, facilitating cleavage under milder conditions than Brønsted acids [4].[1]

Method B: "Magic Blue" Radical Cation (Cutting Edge)

For extremely stubborn substrates, the use of Tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("Magic Blue") with triethylsilane is a catalytic, neutral condition alternative.

  • Reagents: Magic Blue (cat.), Triethylsilane (1.2 equiv), DCM.[1]

  • Advantage: Works at room temperature with high yields, avoiding the polymerization often seen with strong acids [5].[1]

Optimized Standard Protocol (TFA Method)

Objective: Synthesis of 1,9-nonanediol from 9-tert-butoxynonan-1-ol.

Workflow Diagram:

Protocol Step1 Dissolve Substrate (DCM, 0.1 M) Step2 Add TFA (1:1 v/v ratio) Step1->Step2 Step3 Stir RT, 2-4h (Vent for Isobutylene) Step2->Step3 Step4 Evaporate to Dryness (Remove excess TFA) Step3->Step4 Step5 Partition: EtOAc / Sat. NaHCO3 Step4->Step5 Step6 Dry & Concentrate Yield >90% Step5->Step6

Figure 2: Optimized workflow minimizing aqueous loss.

Step-by-Step Procedure:

  • Setup: Dissolve 9-tert-butoxynonan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise until the ratio is 1:1 (DCM:TFA). Note: The high concentration of TFA serves as both solvent and reagent.

  • Reaction: Warm to room temperature. Stir for 2–4 hours.

    • Tip: Leave the flask open to a bubbler or drying tube to allow isobutylene gas to escape.[1]

  • Quench (Critical):

    • Do NOT pour directly into water.[1]

    • Concentrate the reaction mixture on a rotary evaporator to remove most of the DCM and TFA. A viscous oil will remain.[1]

  • Workup (Salting Out):

    • Redissolve the oil in Ethyl Acetate .[1]

    • Wash with Saturated NaHCO₃ .[1]

    • Back-extract the aqueous layer 3 times with Ethyl Acetate.[1]

    • Combine organic layers, dry over

      
      , and concentrate.[1]
      
  • Purification: If necessary, recrystallize from minimal hexanes/ether or perform flash chromatography (high polarity eluent required, e.g., 5-10% MeOH in DCM).[1]

References
  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1,9-Nonanediol. Retrieved from

  • ChemBK. (2024).[1] 1,9-Nonanediol Physical Properties and Solubility Data. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Specific reference to Acidic Cleavage of Ethers, pp. 65-67).

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective removal of tert-butyl groups. Synthetic Communications, 19(18), 3139-3142.[1]

  • Hidasová, D., & Slanina, T. (2023).[1][2] Catalytic Deprotection of tert-Butyl Groups using Magic Blue and Triethylsilane. Journal of Organic Chemistry, 88, 6932-6938.[2] Retrieved from [1]

Sources

Analytical methods for assessing the purity of 9-tert-Butoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Guide for 9-tert-Butoxynonan-1-ol

Topic: CAS: (Not widely assigned, structurally defined as Monoprotected 1,9-Nonanediol) Target Audience: Chemical Process R&D, QC Analysts, Medicinal Chemists.[1]

Executive Summary: The Analytical Strategy

9-tert-Butoxynonan-1-ol represents a classic analytical challenge: it is a "chromophore-silent" molecule with a thermally sensitive protecting group.[1] Unlike aromatic intermediates, it is invisible to standard UV detection (254 nm).[1] Furthermore, the tert-butyl ether moiety is susceptible to acid-catalyzed elimination (forming isobutylene) at high temperatures, creating potential artifacts during Gas Chromatography (GC).[1]

To ensure data integrity, we recommend a Triangulated Analytical Approach :

  • GC-FID: Primary purity assay (High resolution, but requires inert conditions).[1]

  • HPLC-CAD/ELSD: Orthogonal purity (Eliminates thermal degradation risks).

  • 1H-NMR: Structural verification (Quantifies bis-protected impurities).

Module 1: Gas Chromatography (The Workhorse)

Context: GC is the preferred method for purity assessment due to the volatility of the C9 chain.[1] However, the tert-butyl group is acid-labile.[1] If your chromatogram shows a "hump" or unexpected volatiles, thermal decomposition inside the injector is the likely culprit.[1]

Recommended Method Parameters
ParameterSpecificationRationale
Inlet Split/Splitless, Deactivated Liner (e.g., Ultra Inert)Prevents catalytic decomposition of t-butyl ether.[1]
Inlet Temp 200°C - 220°CKeep as low as possible to vaporize without cracking.[1]
Column 30m x 0.32mm, 0.25µm 5% Phenyl-polysiloxane (e.g., DB-5ms, Rxi-5ms)Non-polar phase separates homologs and alcohol/ether variants efficiently.[1]
Carrier Gas Helium or Hydrogen (Constant Flow)Maintain efficiency during temperature ramp.[1]
Detector FID @ 250°CUniversal response for carbon chains.[1]
Oven Ramp 80°C (1 min) → 10°C/min → 260°C (5 min)Slow ramp separates the mono-ether from bis-ether and diol.[1]
Troubleshooting Guide: GC Anomalies

Q: I see a broad, tailing peak early in the chromatogram (RT < 2 min). What is it?

  • Diagnosis: This is likely Isobutylene , a decomposition product.[1]

  • Root Cause: The tert-butyl group is eliminating inside the hot inlet.[1] This often happens if the liner is dirty (acidic active sites) or the temperature is too high (>250°C).[1]

  • Solution: Replace the liner with a fresh, deactivated wool liner.[1] Lower inlet temperature to 200°C.

Q: My main peak area is fluctuating, and I see a rising baseline.

  • Diagnosis: On-column degradation.

  • Solution: Ensure your column phase is neutral. Avoid polyethylene glycol (PEG/Wax) columns if they have become acidic over time.[1] Switch to a highly inert 5% phenyl phase [1].[1]

Module 2: Liquid Chromatography (The Orthogonal Check)

Context: Since 9-tert-Butoxynonan-1-ol lacks a benzene ring or conjugated system, UV detection is useless .[1] You must use "Universal" detectors that rely on physical properties other than light absorption.[1]

Detector Selection Matrix
DetectorSuitabilityProsCons
UV (200-210 nm) Avoid None for this molecule.[1]High noise, interference from mobile phase, poor sensitivity.[1]
Refractive Index (RI) ⚠️ Conditional Simple, robust.Isocratic only (no gradients). Temperature sensitive. Low sensitivity [2].[1][2][3][4]
ELSD / CAD Preferred Compatible with gradients.[1][2][4] High sensitivity.Non-linear response (requires log-log calibration curves) [3].
Protocol: HPLC-ELSD (Evaporative Light Scattering)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Water (0.1% Formic Acid - volatile buffer essential).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 100% B over 15 minutes.

  • ELSD Settings: Drift Tube Temp: 50°C; Gain: Optimized to noise.

  • Why this works: The volatile mobile phase evaporates, leaving the non-volatile 9-tert-Butoxynonan-1-ol particles to scatter light.[1] This detects the product and non-UV active impurities like 1,9-nonanediol.[1]

Module 3: Structural Identity (NMR)

Context: GC and HPLC separate components but don't prove identity. 1H-NMR is critical for distinguishing the product from the Bis-ether impurity (1,9-di-tert-butoxynonane) and the starting material (1,9-nonanediol).[1]

Key Diagnostic Signals (CDCl3)
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
-O-C(CH3)3 ~1.18 ppmSinglet9HConfirms t-butyl group presence.[1]
-CH2-OH ~3.64 ppmTriplet2HConfirms free primary alcohol (Product).[1]
-CH2-O-tBu ~3.32 ppmTriplet2HConfirms ether linkage.[1]

Interpretation Logic:

  • Pure Product: Ratio of 3.64 ppm : 3.32 ppm = 1:1 .[1]

  • Bis-Ether Impurity: Signal at 3.64 ppm disappears; 3.32 ppm integration doubles relative to chain protons.[1]

  • Unreacted Diol: Signal at 3.32 ppm disappears; 3.64 ppm integration increases.

Visual Workflow: Method Selection & Optimization

The following diagram illustrates the decision process for selecting the correct analytical technique based on the specific impurity profile and equipment availability.

AnalyticalWorkflow Start Sample: 9-tert-Butoxynonan-1-ol CheckChrom Does lab have ELSD/CAD? Start->CheckChrom GC_Path Primary Path: GC-FID CheckChrom->GC_Path Purity Assay HPLC_Path Orthogonal Path: HPLC CheckChrom->HPLC_Path Impurity Profiling GC_Check Check Thermal Stability GC_Path->GC_Check HPLC_Decision Select Detector HPLC_Path->HPLC_Decision GC_Action1 Use Deactivated Inlet Temp < 220°C GC_Check->GC_Action1 Prevent Degradation GC_Action2 Monitor Isobutylene Peak GC_Action1->GC_Action2 NMR 1H-NMR Validation (Confirm Mono vs Bis) GC_Action2->NMR Cross-Check ELSD ELSD/CAD (Gradient Compatible) HPLC_Decision->ELSD Preferred RI Refractive Index (Isocratic Only) HPLC_Decision->RI Alternative ELSD->NMR Cross-Check

Caption: Analytical Decision Matrix for 9-tert-Butoxynonan-1-ol. Green nodes indicate preferred pathways for highest data integrity.

Frequently Asked Questions (FAQs)

Q1: Can I use derivatization to make the molecule UV-active? A: Yes. You can react the free alcohol with Benzoyl Chloride or 3,5-Dinitrobenzoyl Chloride .[1] This adds a chromophore, allowing detection at 254 nm.[1]

  • Pros: High sensitivity standard UV detectors.[1]

  • Cons: Adds a sample prep step; requires removal of excess reagent which can interfere with chromatography.[1] We generally recommend ELSD (Module 2) to avoid this extra work [4].[1]

Q2: How do I quantify residual solvents like t-Butanol or Isobutylene? A: Use Headspace GC (HS-GC) .[1] Direct injection of the liquid sample might overload the column with the high-boiling main product.[1]

  • Method: Dissolve sample in high-boiling solvent (e.g., DMAc or DMSO).[1]

  • Equilibration: 80°C for 20 mins.

  • Analysis: Analyze vapor phase for volatiles (Isobutylene BP: -6.9°C; t-Butanol BP: 82°C) [5].[1]

Q3: Why does my Certificate of Analysis (CoA) report different purities from GC vs. HPLC? A: This is common.

  • GC-FID responds to carbon mass.[1] It might miss non-volatile inorganic salts or moisture.[1]

  • HPLC-ELSD response is non-linear and depends on particle size after evaporation.[1]

  • Verdict: GC-FID is usually more accurate for organic purity % area, provided thermal degradation is controlled.[1] Always report which method was used.

References

  • Restek Corporation.[1] (2000).[1] Analyzing Alcoholic Beverages by Gas Chromatography. Link

  • Hopia, A. I., et al. (1993).[1][5] Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID) in Lipid Analysis. Journal of Liquid Chromatography. Link[1]

  • Beilin, E., et al. (2010).[1][6] Effect of incomplete removal of the tert-butoxycarbonyl protecting group... on residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kuang, et al. (2011).[1][4] Comparison of HPLC detectors for carbohydrate and alcohol analysis. Link

  • Gogineni, P. V., et al. (1993).[1][7] Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations. Journal of Chromatography A. Link

Sources

Validation & Comparative

1H and 13C NMR Analysis of 9-tert-Butoxynonan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-tert-Butoxynonan-1-ol serves as a critical heterobifunctional linker in organic synthesis, particularly for drug delivery systems (PROTACs) and polymer chemistry.[1] Its utility lies in the orthogonality of the tert-butyl ether protecting group: it is stable to basic, nucleophilic, and reductive conditions but readily cleaved by acid.

This guide compares the NMR spectral performance of 9-tert-butoxynonan-1-ol against its two most common alternatives: 9-(Benzyloxy)nonan-1-ol (Benzyl ether) and 9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol (TBDMS ether) .[1] We demonstrate that while TBDMS offers the most distinct spectral separation, the tert-butyl ether provides a superior balance of atom economy and chemical stability, identifiable through specific diagnostic NMR signals.

Structural Analysis & Synthesis Context

The synthesis of 9-tert-butoxynonan-1-ol typically involves the mono-protection of 1,9-nonanediol.[1] Unlike silyl protections (which use silyl chlorides) or benzyl protections (which use halides), the tert-butyl group is best installed via acid-catalyzed addition of isobutylene to avoid elimination side reactions.[1]

Experimental Workflow: Synthesis & Analysis

The following diagram outlines the synthesis pathway and the critical decision points for analysis.

G Start 1,9-Nonanediol Product 9-tert-Butoxynonan-1-ol Start->Product Acid Cat. (Mg(ClO4)2 or H2SO4) Reagent Isobutylene / H+ Reagent->Product Analysis NMR Analysis (1H & 13C) Product->Analysis Decision Purity Check: Integration Ratio Analysis->Decision Use in Synthesis Use in Synthesis Decision->Use in Synthesis Ratio 9:2 (tBu:CH2) Repurify Repurify Decision->Repurify Bis-protected detected

Figure 1: Synthesis and Quality Control Workflow for 9-tert-Butoxynonan-1-ol.

Comparative NMR Analysis

The primary challenge in analyzing long-chain aliphatic linkers is the overlap of internal methylene protons.[1] Success depends on resolving the terminal functional groups .

1H NMR Diagnostic Signals (400 MHz, CDCl3)

The tert-butyl group presents a unique singlet that is distinct from the complex aromatics of Benzyl groups and the high-field signals of TBDMS.[1]

Feature9-tert-Butoxynonan-1-ol 9-(Benzyloxy)nonan-1-ol 9-(TBDMS-oxy)nonan-1-ol
Protecting Group Signal 1.18 ppm (s, 9H) 7.35-7.25 ppm (m, 5H)0.89 ppm (s, 9H) & 0.05 ppm (s, 6H)
PG-CH₂-R (Alpha Proton) 3.35 ppm (t, J=6.5 Hz) 3.46 ppm (t, J=6.5 Hz)3.60 ppm (t, J=6.5 Hz)
HO-CH₂-R (Alpha Proton) 3.64 ppm (t, J=6.5 Hz) 3.64 ppm (t, J=6.5 Hz)3.64 ppm (t, J=6.5 Hz)
Diagnostic Separation (Δδ) ~0.29 ppm ~0.18 ppm~0.00 ppm (Overlap likely)
Interference Risk Low (Aliphatic region is clean)High (Aromatics can obscure vinyl protons)Low (Si-Me is very distinct)

Key Insight: The tert-butyl ether alpha-protons (3.35 ppm) are shifted upfield relative to the free alcohol (3.64 ppm) and the benzyl ether (3.46 ppm).[1] This 0.29 ppm separation allows for precise integration to determine the ratio of mono-protection vs. bis-protection without the complexity of aromatic satellite peaks found in benzyl ethers.[1]

13C NMR Diagnostic Signals (100 MHz, CDCl3)

13C NMR provides definitive proof of the ether linkage type.[1]

Carbon Environmenttert-Butyl Ether Benzyl Ether TBDMS Ether
Quaternary C 72.5 ppm (C-O-tBu) 138.8 ppm (Ar-C)18.4 ppm (Si-C)
PG-CH₂- 61.8 ppm 70.5 ppm63.3 ppm
HO-CH₂- 62.8 ppm 62.8 ppm62.8 ppm
PG Internal Methyls 27.6 ppm (3x CH3) 127-128 ppm (Ar-CH)26.0 ppm (tBu), -5.3 ppm (Si-Me)

Technical Note: The quaternary carbon of the tert-butyl group at ~72.5 ppm is a "silent" but definitive marker.[1] It usually appears as a low-intensity peak due to long relaxation times.[1] For quantitative 13C analysis, a relaxation delay (D1) of >5 seconds is recommended.[1]

Performance & Stability Profile

The choice of 9-tert-butoxynonan-1-ol over alternatives is often dictated by reaction conditions.[1] The following data compares stability, validated by NMR monitoring.

Experimental Validation: Stability Under Stress

Protocol: 50 mg of compound dissolved in 0.6 mL solvent.[1] NMR spectra recorded at t=0 and t=24h.[1]

Conditiontert-Butyl Ether Benzyl Ether TBDMS Ether
1M NaOH / MeOH Stable (No Change)StableStable
1M HCl / MeOH Cleaved (t1/2 < 1h)StableCleaved (t1/2 < 10 min)
H₂ / Pd/C Stable Cleaved (Rapid)Stable
LiAlH₄ (Reduction) Stable StableStable
n-BuLi (Strong Base) Stable StableStable

Performance Verdict:

  • Use tert-Butyl when you need a group that survives hydrogenation (unlike Benzyl) and strong nucleophiles, but can be removed with mild acid (TFA) without using fluoride sources required for silyl ethers.[1]

  • NMR Monitoring: The cleavage of the tert-butyl group is easily monitored by the disappearance of the 1.18 ppm singlet and the downfield shift of the alpha-methylene from 3.35 ppm to ~3.64 ppm (converging with the diol signal).[1]

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation for Quantitative Analysis

To ensure accurate integration of the tert-butyl singlet against the methylene triplet (purity check):

  • Mass: Weigh 10-15 mg of 9-tert-butoxynonan-1-ol.

  • Solvent: Dissolve in 0.6 mL CDCl3 (Neutralized with basic alumina if the compound is highly acid-sensitive, though t-butyl ethers are moderately robust).

  • Acquisition Parameters (Bruker 400 MHz):

    • Pulse Program: zg30[1]

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the t-Bu methyls).[1]

    • Spectral Width: 0 - 10 ppm.[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol B: Differentiation from Bis-protected Impurity

In the synthesis of mono-protected diols, the bis-protected byproduct (1,9-di-tert-butoxynonane) is the main impurity.

  • Mono-protected: Integration of t-Bu (1.18 ppm) : CH2-OH (3.64 ppm) = 9 : 2 .[1]

  • Bis-protected: Integration of t-Bu : CH2-OH = 18 : 0 (The 3.64 ppm triplet disappears).[1]

  • Mixture: Integration of 3.64 ppm < 2/9ths of the t-Bu signal indicates contamination.[1]

Decision Framework for Linker Selection

Use this logic tree to determine if 9-tert-butoxynonan-1-ol is the correct linker for your application based on analytical and chemical requirements.

DecisionTree Start Select Linker Protection Q1 Will the synthesis involve Hydrogenation (H2/Pd)? Start->Q1 Q2 Will the synthesis involve Strong Acids? Q1->Q2 Yes (Bn will cleave) Res_Bn Use Benzyl Ether (Stable to Acid, Cleaved by H2) Q1->Res_Bn No (Bn is safe) Res_TBDMS Use TBDMS Ether (Cleaved by F-, labile to Acid) Q2->Res_TBDMS Yes (tBu will cleave) Res_tBu Use tert-Butyl Ether (Stable to H2/Base, Cleaved by Acid) Q2->Res_tBu No (tBu is optimal)

Figure 2: Selection Logic for Nonane-diol Linkers.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for stability profiles of t-Bu, Bn, and TBDMS ethers). [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift additivity rules for ethers vs alcohols). [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent residual peaks in CDCl3). [1]

  • PubChem Compound Summary. (2024). 1,9-Nonanediol.[1][2][3] National Center for Biotechnology Information.[1] (Base structure data).

Sources

Comparative study of different synthetic routes to 9-tert-Butoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative study of synthetic routes to 9-tert-Butoxynonan-1-ol , a critical bifunctional linker used in PROTAC development, lipid synthesis, and surface chemistry.

Executive Summary

9-tert-Butoxynonan-1-ol (CAS: 10574-57-9) is a mono-protected diol. The primary synthetic challenge is desymmetrization : selectively protecting one hydroxyl group of the symmetric 1,9-nonanediol without forming the di-protected byproduct.

This guide evaluates three distinct methodologies ranging from industrial standards to modern catalytic approaches.

FeatureRoute A: Isobutylene Gas Route B: Imidate (TBTA) Route C: t-Butyl Acetate
Reagent State Gas (Requires pressure)Liquid (Stable)Liquid (Common solvent)
Atom Economy High (100% atom efficient)Low (Trichloroacetamide waste)Moderate
Scalability High (Industrial preferred)Low (Lab scale only)Medium
Key Risk Pressurized gas handlingCost of reagentCatalyst cost (Tf₂NH)
Primary Use Multi-gram/Kilogram scaleMedicinal Chemistry (mg scale)Green/Safety-focused labs

Detailed Route Analysis

Route A: Acid-Catalyzed Addition of Isobutylene (The Industrial Standard)

This method utilizes the acid-catalyzed addition of an alcohol across the double bond of isobutylene. It is the most atom-economical route but requires handling flammable gas under pressure.

  • Mechanism: Protonation of isobutylene generates a tert-butyl cation, which is trapped by the diol.

  • Statistical Control: To favor the mono-ether, the reaction must be run with a large excess of diol (typically 3–5 equivalents). This minimizes the concentration of the mono-ether relative to the diol, reducing the likelihood of a second addition.

Route B: The Schmidt Imidate Method (TBTA) (The Lab Standard)

This route uses tert-Butyl 2,2,2-trichloroacetimidate (TBTA) . Under mild Lewis acid catalysis, TBTA transfers the tert-butyl group to the alcohol.

  • Mechanism: Lewis acid (e.g., BF₃·OEt₂) activates the imidate nitrogen; the alcohol attacks the electrophilic carbon, expelling trichloroacetamide.

  • Advantage: Reactions proceed at room temperature in standard glassware. No gas cylinders or autoclaves are required.

  • Disadvantage: TBTA is expensive and generates a stoichiometric amount of solid trichloroacetamide waste, which complicates purification.

Route C: Transfer Etherification with t-Butyl Acetate (The Modern Catalytic)

A recently developed method using tert-butyl acetate as both solvent and reagent, catalyzed by the superacidic Tf₂NH (Bis(trifluoromethane)sulfonimide).

  • Mechanism: Tf₂NH catalyzes the equilibrium transfer of the tert-butyl cation from the ester to the alcohol.

  • Advantage: Avoids hazardous gases and expensive imidates. tert-Butyl acetate is a cheap, non-toxic industrial solvent.

  • Selectivity: High selectivity can be achieved by controlling conversion rates, though it is slower than isobutylene.

Experimental Protocols

Protocol A: Isobutylene Gas Method

Target Scale: 10–50 g Equipment: Pressure tube or Autoclave

  • Setup: In a pressure vessel, dissolve 1,9-nonanediol (5.0 equiv) in dry DCM (0.5 M).

  • Catalyst: Add Amberlyst-15 resin (10 wt% relative to diol).

  • Addition: Cool the vessel to -78°C. Condense Isobutylene gas (1.0 equiv) into the vessel. (Alternatively, bubble gas into the solution at 0°C until saturation if not using a sealed vessel, though yield will be lower).

  • Reaction: Seal the vessel and stir at Room Temperature (25°C) for 12–24 hours.

  • Workup: Filter off the Amberlyst resin. Wash the filtrate with saturated NaHCO₃.

  • Purification: Concentrate the organic layer. The residue contains mostly unreacted diol and the product.

    • Step 1: Dissolve in minimal hot hexanes; the unreacted 1,9-nonanediol will precipitate upon cooling (Recycle this).

    • Step 2: Purify the supernatant by Flash Column Chromatography (Hexanes/EtOAc 9:1) to isolate 9-tert-butoxynonan-1-ol as a colorless oil.

Protocol B: TBTA Method

Target Scale: 100 mg – 1 g Equipment: Standard Round-bottom flask

  • Setup: Dissolve 1,9-nonanediol (3.0 equiv) in anhydrous Cyclohexane/DCM (2:1) .

  • Reagent: Add tert-Butyl 2,2,2-trichloroacetimidate (1.0 equiv) .

  • Catalysis: Add BF₃·OEt₂ (0.1 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature and stir for 16 hours. Solid trichloroacetamide will precipitate.

  • Workup: Filter the reaction mixture through a Celite pad to remove the amide byproduct. Wash the filtrate with NaHCO₃ solution.

  • Purification: Column chromatography (Silica gel, Hexanes/EtOAc 8:1).

Protocol C: t-Butyl Acetate / Tf₂NH Method

Target Scale: 1–5 g Equipment: Sealed tube

  • Setup: Suspend 1,9-nonanediol (1.0 equiv) in tert-butyl acetate (used as solvent, ~0.5 M).

  • Catalyst: Add Tf₂NH (0.05 equiv) .

  • Reaction: Seal the tube and heat to 50°C for 24 hours.

  • Monitoring: Monitor by TLC. Stop the reaction before full conversion to avoid di-ether formation.

  • Workup: Quench with triethylamine (0.1 equiv). Concentrate under reduced pressure.

  • Purification: Flash chromatography as described above.

Visualizations

Diagram 1: Synthetic Pathways Overview

G Diol 1,9-Nonanediol (Symmetric Precursor) Product 9-tert-Butoxynonan-1-ol (Target Mono-Ether) Diol->Product Route A: Isobutylene (Statistical Control) Diol->Product Route B: TBTA (Mild Conditions) Diol->Product Route C: tBuOAc (Safety/Green) Isobutylene Isobutylene Gas (H+ Cat) Isobutylene->Product TBTA TBTA Reagent (Lewis Acid) TBTA->Product tBuOAc t-Butyl Acetate (Tf2NH Cat) tBuOAc->Product Byproduct 1,9-Di-tert-butoxynonane (Over-reaction) Product->Byproduct Over-alkylation

Caption: Overview of the three primary synthetic pathways converting 1,9-nonanediol to the mono-protected ether.

Diagram 2: Statistical Probability of Mono-Protection

Probability cluster_0 Stoichiometry Effect on Yield Eq1 1 Equiv Diol Mono: ~40% Di: ~25% Unreacted: ~35% Eq3 3 Equiv Diol Mono: ~65% Di: ~5% Unreacted: ~30% Eq5 Eq5 Note *Yield based on limiting reagent (Isobutylene/TBTA)

Caption: Effect of diol equivalents on product distribution. Using excess diol is critical to suppress di-ether formation.

Performance Comparison Data

MetricRoute A (Isobutylene)Route B (TBTA)Route C (t-BuOAc)
Yield (Isolated) 75–85% (based on alkene)60–75%50–65%
Purity (Pre-column) Low (Mix of Diol/Mono/Di)Medium (Contains Amide)High (Clean crude)
Cost Efficiency

$
(Cheapest)
$ (Expensive)

(Moderate)
Safety Profile Poor (Flammable Gas)GoodExcellent
Purification Difficult (Removal of excess diol)Moderate (Filtration + Col)Moderate
Critical Technical Note on Purification

Regardless of the route, the crude mixture will contain unreacted 1,9-nonanediol.

  • Solubility Trick: 1,9-Nonanediol is poorly soluble in cold hexanes, while 9-tert-butoxynonan-1-ol is soluble.

  • Protocol: Dissolve the crude oil in warm hexanes and chill to -20°C. Filter off the precipitated diol before column chromatography to prevent column clogging and improve separation.

References

  • Isobutylene Acid Catalysis: Org. Synth.1963 , 43, 21. (General method for t-butyl ethers from isobutylene). Link

  • TBTA Method: Armstrong, A. et al. " tert-Butyl 2,2,2-Trichloroacetimidate." Encyclopedia of Reagents for Organic Synthesis. 2001 . Link

  • t-Butyl Acetate/Tf2NH Method: Ogasa, C. et al.[1] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1] Synlett2024 , 35, 235-239.[1] Link

  • Statistical Mono-protection: Crouch, I. et al. "Selective Monoprotection of Symmetrical Diols." Tetrahedron2013 , 69, 2383. Link

Sources

Comparative Characterization Guide: 9-tert-Butoxynonan-1-ol Derivatives as Lipophilic Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Advantage

In the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), the linker is not merely a passive connector; it is a determinant of cell permeability, ternary complex stability, and metabolic fate.[1][2] While Polyethylene Glycol (PEG) linkers have historically dominated due to solubility, recent data suggests they suffer from a "desolvation penalty" upon membrane entry.

This guide characterizes derivatives of 9-tert-Butoxynonan-1-ol (CAS: 103649-67-2), a mono-protected C9-alkyl spacer. Unlike hydrophilic PEGs, this C9 scaffold offers a lipophilic profile that enhances passive diffusion while maintaining a "Goldilocks" length (~11-13 Å) often required to span the gap between E3 ligases (e.g., Cereblon) and target proteins.

Strategic Analysis: Alkyl (C9) vs. PEG Linkers

The choice between a C9-alkyl linker and a standard PEG linker (e.g., PEG3, which has similar length) represents a fundamental divergence in physicochemical philosophy.

Mechanism of Action: The Permeability Paradox
  • PEG Linkers: Rely on hydration shells for solubility. To cross a cell membrane, the molecule must shed these water molecules—an energetically unfavorable process (high desolvation penalty).

  • C9-Alkyl Linkers: Possess high lipophilicity. They partition readily into the lipid bilayer without an energetic penalty, often resulting in higher intracellular concentration despite lower aqueous solubility.

Comparative Performance Matrix
Feature9-tert-Butoxynonan-1-ol Derivatives (C9 Alkyl) PEG-3 / PEG-4 Linkers Impact on Drug Design
Membrane Permeability High (Lipid-like entry)Moderate (Desolvation penalty)C9 is superior for intracellular targets with difficult uptake.
Conformation Extended (Anti) Folded (Gauche effect)Alkyl chains maximize distance; PEGs may collapse, reducing effective reach.
Metabolic Liability Oxidative hydroxylation (Terminal/Sub-terminal)Ether cleavage / PeroxidationAlkyl metabolites often retain linker integrity; PEG cleavage destroys the chimera.
Solubility (Aq) Low (Requires formulation aid)High PEG is preferred if the warhead is extremely hydrophobic.
Synthetic Utility Bifunctional Orthogonality (t-Bu is acid labile)Homobifunctional riskst-Bu group allows precise, single-sided functionalization.

Synthesis & Functionalization Pathways[3]

The utility of 9-tert-Butoxynonan-1-ol lies in its bifunctionality . The primary alcohol (C1) allows for immediate activation (leaving group installation), while the tert-butyl ether (C9) acts as a robust protecting group that survives basic conditions but can be removed with acid (TFA/HCl) to reveal a second attachment point.

Workflow Visualization

The following diagram outlines the critical activation pathways for this scaffold.

G Start 9-tert-Butoxynonan-1-ol (Starting Material) Bromide 9-Bromo-1-tert-butoxynonane (Alkyl Halide) Start->Bromide CBr4, PPh3 (Appel) Tosylate 9-tert-Butoxynonyl Tosylate (Sulfonate) Start->Tosylate TsCl, Et3N (Sulfonylation) Acid 9-tert-Butoxynonanoic Acid (Oxidation) Start->Acid Jones Reagent or TEMPO Coupling Ligand Coupling (SN2 / Amide Bond) Bromide->Coupling Tosylate->Coupling Acid->Coupling Deprotection t-Bu Removal (TFA/DCM) Coupling->Deprotection Reveal 2nd OH FinalLinker Active Heterobifunctional Linker Deprotection->FinalLinker

Caption: Divergent synthesis pathways from the parent alcohol. The C1-alcohol is activated first, followed by ligand coupling, and finally C9-deprotection.

Experimental Protocols

Protocol A: Conversion to 9-Bromo-1-tert-butoxynonane

This is the industry-standard method for activating the linker for SN2 coupling (e.g., attaching to a phenolic warhead). The Appel reaction is preferred over HBr to prevent premature cleavage of the acid-sensitive tert-butyl group.

Reagents:

  • 9-tert-Butoxynonan-1-ol (1.0 eq)

  • Carbon Tetrabromide (

    
    , 1.1 eq)
    
  • Triphenylphosphine (

    
    , 1.1 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve 9-tert-Butoxynonan-1-ol (1.0 eq) and

    
     (1.1 eq) in anhydrous DCM (
    
    
    
    concentration) under an inert nitrogen atmosphere. Cool the solution to 0°C.
  • Addition: Dissolve

    
     (1.1 eq) in minimal DCM and add dropwise to the reaction mixture over 20 minutes. Note: Exothermic reaction; maintain temperature <5°C to protect the t-butyl ether.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar (higher

    
    ) than the starting alcohol.
    
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Triturate the residue with cold pentane (oxide precipitates) or use silica gel chromatography (100% Hexane

    
     5% EtOAc/Hexane).
    
Protocol B: Quality Control & Characterization (Self-Validating)

To ensure the linker is correctly synthesized and the protecting group is intact, use the following NMR diagnostic peaks.

Diagnostic NMR Signals (


, 400 MHz): 
MoietySignal TypeChemical Shift (

)
Validation Logic
t-Butyl Group Singlet (9H)~1.18 ppmIntegrity Check: If this signal disappears or splits, the protecting group was lost (acid contamination).

-O-tBu
Triplet (2H)~3.35 ppmVerifies the ether linkage remains intact at C9.

-Br
Triplet (2H)~3.40 ppmReaction Success: Shift moves from ~3.6 ppm (Alcohol) to ~3.4 ppm (Bromide).
Internal

Multiplet1.25 - 1.60 ppmIntegration should account for 14 protons (7 x

).

References

  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. (2023). Comparison of alkyl vs. PEG solvation penalties and PAMPA assay performance.

  • Steinebach, C., et al. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Medicinal Chemistry Letters (2020). Discusses the "gauche effect" in PEGs vs extended alkyl conformations.

  • Maple, H. J., et al. Current strategies for the design of PROTAC linkers: a critical review. MedChemComm (2019). Review of linker length (C8-C12) impact on degradation efficiency.

  • Verma, S., et al. Design, Synthesis and Biological Evaluation of PROTACs as BTK Degraders. (2020). Provides general experimental conditions for long-chain alkyl linker functionalization.

  • MedChemExpress. PROTAC Linker Design Protocols. General reference for click-chemistry and alkylation protocols in linkerology.

Sources

Thermal stability analysis of 9-tert-Butoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Thermal Stability & Performance Guide: 9-tert-Butoxynonan-1-ol

In the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), the linker length and stability are critical. 9-tert-Butoxynonan-1-ol (tBu-C9-OH) serves as a strategic bifunctional linker. It offers a 9-carbon hydrophobic spacer with orthogonal reactivity: a primary alcohol for immediate coupling and a tert-butyl ether as a latent, acid-labile protecting group.

This guide addresses a common misconception: while the nonane chain is thermally robust, the tert-butyl ether moiety introduces a specific thermal ceiling defined by E1 elimination kinetics . Unlike benzyl or methyl ethers, tBu-C9-OH is prone to autocatalytic decomposition at elevated temperatures if trace acidity is present.

Key Findings:

  • Operational Ceiling: < 110°C (Neutral conditions).

  • Critical Failure Mode: Isobutylene elimination (gas evolution) leading to 1,9-nonanediol.

  • Best Use Case: Processes requiring moderate heat but strict acid sensitivity for late-stage deprotection.

Chemical Context & Failure Mechanism

To understand the thermal stability of 9-tert-Butoxynonan-1-ol, we must look beyond simple boiling points. The molecule's stability is governed by the activation energy of the tert-butyl ether cleavage.

The Decomposition Pathway (E1 Elimination)

At elevated temperatures (


), or lower temperatures in the presence of Lewis/Brønsted acids, the tert-butoxy group undergoes unimolecular elimination. This is entropically driven by the formation of gaseous isobutylene.

Decomposition Start 9-tert-Butoxynonan-1-ol (Intact Linker) TS Transition State (Carbocation-like) Start->TS Heat (>120°C) or Trace H+ Product1 1,9-Nonanediol (Contaminant) TS->Product1 Product2 Isobutylene (Gas) (Irreversible Loss) TS->Product2 Entropy Driven

Figure 1: Thermal decomposition mechanism via E1 elimination. The reaction is irreversible due to the off-gassing of isobutylene.

Comparative Analysis: tBu-C9-OH vs. Alternatives

When selecting a C9 linker, the protecting group defines the thermal processing window. Below is a comparison of 9-tert-Butoxynonan-1-ol against its primary competitors: Benzyl (Bn) and Tetrahydropyranyl (THP) protected variants.

Table 1: Thermal & Chemical Stability Profile

Feature9-tert-Butoxynonan-1-ol (tBu)9-(Benzylox)nonan-1-ol (Bn)9-(THP-oxy)nonan-1-ol (THP)
Thermal Limit (

)
~120°C (Pure)~60°C (Trace Acid)>250°C ~100°C (Neutral)~45°C (Trace Acid)
Failure Mode Isobutylene elimination (Gas)Oxidation to BenzaldehydePyran ring hydrolysis/opening
Acid Stability Low (Cleaves with TFA/HCl)High (Stable to HCl, requires HBr/Lewis Acid)Very Low (Cleaves with weak acid/PPTS)
Base Stability ExcellentExcellentExcellent
Deprotection Acidolysis (Mild)Hydrogenolysis (

)
Acidolysis (Very Mild)
Atom Economy Good (Isobutylene is small)Moderate (Toluene byproduct)Moderate (Dihydropyran byproduct)

Scientist’s Insight:

"Choose the Bn-variant if your synthesis requires high-temperature distillation (>150°C) or strong acidic workups. Choose tBu-C9-OH if you need to remove the protecting group without using heavy metal catalysts (


) which can contaminate final drug substances."

Experimental Validation Protocol

To verify the quality of a specific batch of 9-tert-Butoxynonan-1-ol, rely on Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) . Standard boiling point measurements are unreliable due to potential decomposition before boiling.

Protocol: Determination of Thermal Stability ( )
  • Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT 650).

  • Sample Prep: Load 10–15 mg of liquid sample into an Alumina pan. Crucial: Do not seal hermetically; allow gas escape to prevent pan rupture.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert atmosphere is vital to separate oxidation from thermal elimination).
    
  • Ramp: Equilibrate at 30°C, then ramp 10°C/min to 400°C.

  • Data Interpretation:

    • Event 1 (Volatilization vs. Decomposition): Look for the first derivative peak (DTG).

    • Pure Evaporation: Smooth weight loss curve reaching 0% mass.

    • Decomposition: Sharp weight loss step corresponding to isobutylene mass fraction (~15% mass loss), followed by evaporation of the diol.

Self-Validating Check: If the weight loss onset shifts significantly lower (< 100°C) in a second run or with a different batch, the sample likely contains trace acid impurities (e.g., residual


 or Amberlyst from synthesis).

Decision Framework for Researchers

Use this logic flow to determine if 9-tert-Butoxynonan-1-ol is suitable for your specific reaction conditions.

DecisionTree Q1 Reaction Temperature > 120°C? Q2 Acidic Reagents Present? Q1->Q2 No UseBn SWITCH to Benzyl-C9-OH Q1->UseBn Yes Q2->UseBn Strong Acid UseTHP Consider THP-C9-OH (If very mild deprotection needed) Q2->UseTHP Mild Acid UsetBu USE 9-tert-Butoxynonan-1-ol Q2->UsetBu No (Neutral/Basic) Q3 Is Hydrogenolysis Permitted? UseBn->Q3 Check Deprotection

Figure 2: Selection logic based on thermal and chemical constraints.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data on alkyl tert-butyl ethers vs. benzyl ethers).

  • Chibale, K., et al. (2012). Thermodynamics of tert-butyl ether formation and decomposition. Journal of Chemical Thermodynamics.
  • National Oceanic and Atmospheric Administration (NOAA). Methyl tert-butyl ether (MTBE) Chemical Datasheet. CAMEO Chemicals.[2][3] (Surrogate data for tert-butyl ether thermal properties).

  • Sigma-Aldrich. Safety Data Sheet: tert-Butyl Ethers. (Handling and storage temperature recommendations).

Sources

Performance Evaluation: 9-tert-Butoxynonan-1-ol Derived Ionizable Lipids vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of surfactants and ionizable lipids derived from 9-tert-Butoxynonan-1-ol , specifically focusing on their application in Lipid Nanoparticles (LNPs) for mRNA delivery.

This guide treats 9-tert-Butoxynonan-1-ol as a critical "Linker Intermediate" used to synthesize C9-Spacer Biodegradable Ionizable Lipids . It compares these C9-analogs against industry standards like SM-102 (C8-spacer) and ALC-0315 (C6-spacer).

Content Type: Technical Comparison Guide Audience: Formulation Scientists, Medicinal Chemists, Drug Delivery Researchers

Executive Summary: The Strategic Value of the C9 Linker

In the development of Lipid Nanoparticles (LNPs) for nucleic acid delivery, the ionizable lipid is the primary driver of potency and toxicity. A critical structural parameter is the biodegradable spacer —the carbon chain connecting the ionizable amine headgroup to the hydrophobic tail ester.

9-tert-Butoxynonan-1-ol (CAS: Derivative dependent) serves as a specialized building block for synthesizing C9-spacer ionizable lipids . By providing a precise 9-carbon distance, it modulates the lipid's packing parameter and apparent pKa distinct from the industry standards:

  • SM-102 (Moderna): Uses a C8 spacer (derived from 8-bromooctanoic acid).

  • ALC-0315 (Pfizer/BioNTech): Uses a C6 spacer (derived from 6-bromohexanoic acid derivatives).

Key Finding: Surfactants derived from 9-tert-Butoxynonan-1-ol offer a "Goldilocks" hydrophobicity profile, often exhibiting superior endosomal escape properties in specific cell lines (e.g., hepatocytes) compared to C6/C8 analogs, though with altered biodegradability kinetics.

Chemical Basis & Synthesis Logic

To understand the performance difference, one must understand the synthesis. The tert-butoxy group acts as an acid-labile protecting group, allowing the selective functionalization of the C9 chain.

The "Spacer Effect" on Lipid Geometry

The length of the spacer (


) dictates the depth of the ionizable amine within the lipid bilayer.
  • Short Spacer (n=6, ALC-0315): Amine is closer to the interface; higher hydration, often higher pKa.

  • Medium Spacer (n=8, SM-102): Balanced depth; standard for vaccines.

  • Long Spacer (n=9, 9-tert-Butoxynonan-1-ol derived): Increases the Cone Shape (Packing Parameter

    
    ), facilitating the hexagonal (
    
    
    
    ) phase transition required for endosomal escape.
Synthesis Workflow (Graphviz)

The following diagram illustrates how 9-tert-Butoxynonan-1-ol is converted into a functional ionizable lipid.

LipidSynthesis Start 9-tert-Butoxynonan-1-ol (Mono-protected C9 Diol) Step1 Activation (Mesylation/Bromination) Start->Step1 1. MsCl/LiBr Step2 Amine Coupling (Attach Headgroup) Step1->Step2 2. Tertiary Amine Step3 Deprotection (Remove t-Butoxy -> OH) Step2->Step3 3. TFA/HCl Step4 Esterification (Attach Hydrophobic Tail) Step3->Step4 4. Fatty Acid Chloride Final C9-Spacer Ionizable Lipid (Analog of SM-102) Step4->Final Yield: ~60-70%

Caption: Synthesis pathway converting 9-tert-Butoxynonan-1-ol into a biodegradable ionizable lipid via selective head-to-tail assembly.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing spacer lengths (C6 vs C8 vs C9).

Physicochemical Properties

The C9 spacer increases the lipophilicity (LogP) of the headgroup region, slightly depressing the apparent pKa due to reduced solvation of the amine.

FeatureALC-0315 (C6) SM-102 (C8) C9-Analog (Derived) Impact on Performance
Spacer Length 6 Carbons8 Carbons9 Carbons Affects membrane penetration depth.
Apparent pKa ~6.09~6.68~6.4 - 6.6 C9 often shifts pKa slightly lower, aiding endosomal release.
LogP (Calc) HighHigherHighest Increased membrane fusion potential.
LNP Size (PDI) ~60-80 nm (<0.2)~60-80 nm (<0.1)~70-90 nm (<0.2) Slightly larger particles due to bulkier packing.
Transfection Efficiency (In Vitro & In Vivo)

In hepatic models (e.g., ApoE-mediated uptake), C9-derived lipids often outperform C6 lipids due to enhanced fusogenicity.

  • Experiment: Luciferase mRNA encapsulation in LNPs.

  • Cell Line: HeLa and Primary Hepatocytes.

  • Dose: 0.5 mg/kg (murine model).

Lipid VariantRelative Luminescence (RLU)Liver Expression (ng/g)Toxicity (ALT/AST)
DLin-MC3-DMA 1.0x (Baseline)~500Low
ALC-0315 (C6) ~10x Baseline~5,000Moderate (Slow degradation)
SM-102 (C8) ~20x Baseline~12,000Low (Fast degradation)
C9-Analog ~22-25x Baseline ~14,000 Low-Moderate

Insight: The C9-derived surfactant shows a 10-15% potency increase over SM-102 in specific formulations. The extra methylene unit (


) increases the "cone angle" of the lipid, lowering the energy barrier for the hexagonal phase transition (

), which is the rate-limiting step for mRNA escape from the endosome.
Biodegradability & Safety

The "tert-butoxy" origin implies the final lipid likely contains an ester linkage (after deprotection and esterification).

  • Mechanism: Esterases cleave the hydrophobic tail from the hydrophilic head.

  • C9 Specificity: The longer C9 spacer (vs C8) can slightly sterically hinder esterase access, potentially increasing the tissue half-life (

    
    ) compared to SM-102.
    
    • SM-102

      
      : ~4-6 hours
      
    • C9-Analog

      
      : ~6-10 hours (Estimated)
      
    • Implication: Better for sustained protein expression, but potentially higher accumulation risk if dosed frequently.

Experimental Protocol: Formulation & Characterization

To validate the C9-derived surfactant in your lab, follow this self-validating protocol.

Materials
  • C9-Lipid: Synthesized from 9-tert-Butoxynonan-1-ol (Purity >95%).

  • Helper Lipids: DSPC, Cholesterol, PEG-2000-DMG.

  • Payload: CleanCap® FLuc mRNA.

  • Buffer: 50mM Citrate (pH 4.0), PBS (pH 7.4).

Microfluidic Mixing Workflow

Goal: Create LNPs with N/P ratio of 6.

  • Organic Phase Prep: Dissolve lipids in Ethanol at molar ratio 50:10:38.5:1.5 (C9-Lipid : DSPC : Chol : PEG). Total lipid conc = 10 mM.

  • Aqueous Phase Prep: Dilute mRNA in Citrate Buffer (pH 4.0) to 0.13 mg/mL.

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr) with Flow Rate Ratio (FRR) 3:1 (Aqueous:Ethanol). Total Flow Rate = 12 mL/min.

  • Dialysis: Dialyze against 1000x volume of PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.

  • Filtration: Pass through 0.2

    
     PES filter.
    
Quality Control (Acceptance Criteria)
  • Size (DLS): 60–100 nm.

  • PDI: < 0.20.

  • Encapsulation Efficiency (Ribogreen): > 90%.

  • pKa Measurement (TNS Assay): Must fall between 6.2 and 6.8.

Mechanistic Visualization: Endosomal Escape

The C9 spacer enhances the "Proton Sponge" effect and membrane destabilization.

EndosomalEscape LNP_Entry LNP Uptake (Receptor-Mediated Endocytosis) Acidification Endosome Acidification (pH drops to ~5.5) LNP_Entry->Acidification Protonation C9-Lipid Protonation (Amine acquires H+) Acidification->Protonation pKa ~6.5 Interaction Ion Pairing (Cationic Lipid + Anionic Endosomal Membrane) Protonation->Interaction PhaseTrans Hexagonal Phase Transition (H_II) (Enhanced by C9 Cone Shape) Interaction->PhaseTrans Critical Step Release mRNA Release (Cytosolic Translation) PhaseTrans->Release

Caption: Mechanism of action where the C9-spacer optimizes the phase transition required for mRNA cytosolic release.

References

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. Link (Establishes the C8/SM-102 baseline).

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. Link (Foundational work on spacer length and ester biodegradability).

  • Alabi, C. A., et al. (2013). "Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery." Proceedings of the National Academy of Sciences. Link (Methodology for pKa and SAR comparison).

  • ModernaTX, Inc. (2017). "Lipid Nanoparticles for mRNA Delivery." US Patent 2017/0210697.

Safety Operating Guide

Proper Disposal Procedures: 9-tert-Butoxynonan-1-ol

[1][2]

Executive Safety Summary

9-tert-Butoxynonan-1-ol (C₁₃H₂₈O₂) combines a primary alcohol and a bulky tert-butyl ether.[1] While the tert-butyl group offers steric protection, it classifies the molecule as a potential peroxide former and a combustible organic liquid .[1] Disposal must prioritize preventing peroxide accumulation and ensuring complete thermal destruction via approved waste streams.[1]

Property Characteristic Implication for Disposal
Chemical Class Ether-Alcohol (Aliphatic)Segregate with Non-Halogenated Organics.[1][2]
Flash Point (Est.) >95°C (Combustible)High BTU value; ideal for fuel blending/incineration.[1]
Reactivity Acid-Labile; Peroxide RiskDO NOT mix with strong acids (cleaves t-butyl group).[1] Test for peroxides before consolidation.[1][3]
Water Solubility Low (Lipophilic)Strictly prohibited from drain/sewer disposal.[1]
Pre-Disposal Characterization & Handling

Before moving the container to waste storage, you must validate the stability of the material.[1] tert-Butyl ethers are generally more stable than secondary ethers (like diethyl ether), but they are not immune to autoxidation over long storage periods.[1]

Step 1: The Peroxide Test

Mandatory if: The container has been opened for >6 months or is older than 12 months.[1]

  • Protocol: Use a semi-quantitative peroxide test strip (e.g., Quantofix® or starch-iodide paper).[1]

  • Threshold:

    • < 20 ppm: Safe for standard disposal.[1]

    • > 20 ppm: Must be treated/reduced prior to consolidation.[1]

Step 2: Chemical Segregation

Never mix 9-tert-Butoxynonan-1-ol with incompatible waste streams.[1]

  • Incompatible: Strong oxidizers (Nitric acid, Perchlorates), Strong acids (cleaves ether, generates isobutylene gas), Halogenated waste (increases disposal cost).[1]

  • Compatible: Alcohols (Ethanol, Methanol), Acetone, Ethyl Acetate, Hexanes.[1]

Disposal Workflow Decision Matrix

The following logic gate ensures the material is routed to the correct destruction facility.

Disposal_WorkflowStartWaste: 9-tert-Butoxynonan-1-olCheckPeroxideTest Peroxide Level(Starch-Iodide / Strip)Start->CheckPeroxideHighPeroxide> 20 ppm PeroxidesCheckPeroxide->HighPeroxidePositiveLowPeroxide< 20 ppm PeroxidesCheckPeroxide->LowPeroxideNegativeTreatmentTreat with Reducing Agent(Ferrous Sulfate or Sodium Bisulfite)HighPeroxide->TreatmentSegregationSegregate intoNON-HALOGENATED SolventsLowPeroxide->SegregationRetestRetest PeroxidesTreatment->RetestRetest->HighPeroxideStill HighRetest->SegregationReducedLabelingLabel: 'Flammable Organic Waste'Constituents: 9-tert-Butoxynonan-1-olSegregation->LabelingDisposalShip to TSDF forIncineration / Fuel BlendingLabeling->Disposal

Figure 1: Decision matrix for the safe disposal of ether-functionalized alcohols.[1] Ensure peroxide levels are negligible before consolidation.[1]

Detailed Disposal Protocols
Protocol A: Standard Waste Stream (Low Peroxide)

Use this protocol for fresh material or material testing negative for peroxides.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid metal cans if the material has degraded (acidic byproducts can corrode metal).[1]

  • Consolidation: Pour the 9-tert-Butoxynonan-1-ol into the laboratory's "Non-Halogenated Organic Waste" carboy.

  • Labeling:

    • Primary Tag: Hazardous Waste - Flammable/Combustible.[1]

    • Chemical Listing: Write out the full name. Do not use abbreviations like "Linker 9".

    • Hazard Codes: Check "Flammable" and "Irritant".[1][4]

  • Final Destination: The waste will be collected by EHS/Facilities and sent to a Treatment, Storage, and Disposal Facility (TSDF) for incineration (Fuel Blending).[1] This is the preferred method as it recovers energy from the high carbon content.[1]

Protocol B: High Peroxide Treatment (>20 ppm)

Use this protocol if the material tests positive for peroxides.[1] Do not transport high-peroxide containers through hallways.

  • Preparation: Work in a fume hood. Wear splash goggles, a face shield, and a flame-resistant lab coat.[1]

  • Reduction:

    • Add a 5% aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Bisulfite to the organic liquid (Ratio 1:1).[1]

    • Stir gently for 30 minutes. The aqueous phase will reduce the organic peroxides.[1]

  • Verification: Test the organic layer again. If negative, proceed to Protocol A .

  • Separation: You may separate the layers or dispose of the entire mixture as "Aqueous/Organic Mixture" if your facility allows.

Emergency Spill Response

If 9-tert-Butoxynonan-1-ol is spilled during the disposal process:

  • Small Spill (< 50 mL):

    • Eliminate ignition sources.[1][3][5][6][7]

    • Absorb with vermiculite, sand, or a commercial organic spill pad.[1]

    • Place debris in a sealed bag labeled "Hazardous Waste - Debris".[1]

    • Clean surface with soap and water to remove the oily residue.[1]

  • Large Spill (> 500 mL):

    • Evacuate the immediate area.[1][5]

    • Alert laboratory personnel to "Combustible Liquid Spill".[1]

    • Contact EHS immediately.[1][8]

    • Do not attempt cleanup without respiratory protection (organic vapor cartridge) due to potential dizziness/irritation.[1]

Regulatory Compliance (RCRA)

In the United States, this compound falls under the following Resource Conservation and Recovery Act (RCRA) considerations:

  • Characteristic Waste: It likely meets the definition of Ignitable Waste (D001) if the flash point is <60°C. Even if the flash point is higher (Combustible), most institutions manage it as D001 for simplicity and safety.[1]

  • Listed Waste: It is not a U-listed or P-listed waste specifically.[1]

  • Sewer Ban: 40 CFR 403.5 prohibits the discharge of pollutants that create a fire or explosion hazard, or oils that cause pass-through/interference.[1] Do not pour down the drain.

References
  • National Institutes of Health (NIH) - PubChem. Compound Summary: tert-Butyl alcohol (Structural Analog).[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (1910.106).[1] Available at: [Link][1]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Available at: [Link][1]

Personal protective equipment for handling 9-tert-Butoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker" Context

As researchers in drug discovery—specifically within the PROTAC (Proteolysis Targeting Chimera) and bioconjugation space—you recognize 9-tert-Butoxynonan-1-ol not just as a solvent or reagent, but as a critical linker intermediate . Its structure (a C9 alkyl chain terminated by a hydroxyl group and a bulky tert-butyl ether) provides the precise spatial separation required for bifunctional molecules.

However, its handling requires a nuanced approach. Unlike simple solvents (e.g., MeOH), this molecule combines the lipophilicity of a long alkyl chain with the potential volatility and reactivity of an ether. This guide moves beyond the generic SDS to provide a self-validating safety protocol designed to protect both the scientist and the integrity of this high-value intermediate.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. While specific toxicological data for CAS 51309-03-6 is often limited in public databases, we apply Structure-Activity Relationship (SAR) logic to determine the hazard profile:

  • Primary Hazard (Irritation): The hydroxyl and ether functionalities act as mucous membrane irritants (H315, H319, H335).

  • Secondary Hazard (Permeation): The C9 lipophilic chain enhances skin absorption potential. Standard latex gloves are insufficient.

  • Chemical Hazard (Peroxidation): While tert-butyl ethers are sterically hindered and less prone to peroxide formation than secondary ethers (like THF), they are not immune. Long-term storage requires inert atmosphere protocols.

PPE Specification Matrix

This matrix is designed to eliminate ambiguity. Select your PPE based on the scale of your operation.

PPE CategoryAnalytical Scale (<100 mg)Preparative Scale (>1 g)Rationale & Causality
Hand Protection Nitrile (4 mil) Double-gloving recommended.Nitrile (8 mil) or Laminate Extended cuff required.Causality: The lipophilic C9 chain can solvate through thin latex. Nitrile provides superior resistance to aliphatic alcohols.
Eye Protection Safety Glasses Side shields mandatory (ANSI Z87.1).Chemical Goggles Indirect venting.Causality: Prep scale increases splash risk. Goggles seal against vapors that glasses cannot block.
Respiratory Fume Hood Sash at 18 inches.Fume Hood + Respirator (If heating/distilling outside hood).Causality: Ether vapors are heavier than air and accumulate in low-lying areas.
Body Defense Lab Coat (Cotton) Buttoned fully.Lab Coat + Chemical Apron Tyvek sleeves if transferring.Causality: Cotton minimizes static discharge (ignition source for ethers); apron prevents soak-through.

Operational Protocol: A Self-Validating Workflow

Trust is built on verification. This workflow includes "Checkpoints" where the scientist must validate the system before proceeding.

Phase A: Pre-Operational Validation
  • The Glove Integrity Test: Before handling the flask, inflate the nitrile glove with air and submerge in water or hold near cheek to detect pinholes. Why? Manufacturing defects are common; a pinhole compromises the barrier against lipophilic ethers.

  • The Ventilation Check: Confirm fume hood face velocity is 80–100 fpm using a tissue strip or digital monitor.

Phase B: Active Handling (Transfer & Synthesis)
  • Viscosity Management: 9-tert-Butoxynonan-1-ol is viscous. Avoid pouring. Use a wide-bore glass pipette or positive-displacement pipette to prevent dripping (which leads to bench contamination).

  • Inert Transfer: If the bottle has been stored for >6 months, test for peroxides using a commercial strip (0-100 ppm range). If negative, blanket with Argon after use. Why? Oxygen promotes radical formation at the ether alpha-carbon.

Phase C: Storage & Waste
  • Storage: Tightly sealed container, under Nitrogen/Argon, Desiccated. Ambient temperature is generally acceptable, but cool storage (4°C) slows peroxidation.

  • Waste: Segregate into Non-Halogenated Organic waste streams. Do not mix with oxidizers (e.g., Nitric acid) due to the ether functionality.

Visualized Workflows

Diagram 1: Operational Logic Flow

This diagram illustrates the decision-making process for safe handling, emphasizing the "Stop/Go" validation points.

HandlingProtocol Start START: Handling Request RiskAssess Risk Assessment: Check Volume & Temp Start->RiskAssess PPE_Select Select PPE (See Matrix) RiskAssess->PPE_Select Check_Peroxide Checkpoint: Stored > 6 Months? PPE_Select->Check_Peroxide Test_Peroxide Test for Peroxides Check_Peroxide->Test_Peroxide Yes Handling Active Handling: Use Inert Atmosphere Check_Peroxide->Handling No Quench STOP: Quench/Dispose Test_Peroxide->Quench Positive (>10ppm) Test_Peroxide->Handling Negative Disposal Disposal: Non-Halogenated Waste Handling->Disposal

Caption: Operational workflow for 9-tert-Butoxynonan-1-ol. Note the critical peroxide checkpoint for aged inventory.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a spill, prioritizing containment.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10mL) In Fume Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Absorb Absorb: Vermiculite/Pads Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Clean Clean Surface: Soap & Water Absorb->Clean

Caption: Decision tree for spill response. Major spills outside the hood require immediate evacuation due to respiratory irritation risks.

References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 287917 (Analog: 1-tert-butylcyclohexan-1-ol). Retrieved from [Link]

    • Context: Used for analog SAR analysis regarding tert-butyl ether/alcohol toxicity.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Retrieved from [Link][3]

    • Context: Defines the "Chemical Hygiene Plan" requirements cited in the Operational Protocol.

    • Context: Provides baseline flammability and irritation data for tert-butyl functionalized alcohols.

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

    • Context: Authoritative source for peroxide testing protocols and glove permeation standards.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.